molecular formula C9H11FS B14766761 (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane

(2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane

Cat. No.: B14766761
M. Wt: 170.25 g/mol
InChI Key: JQKAWRHWISGNRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane is a fluorinated organic sulfur compound offered for research and development purposes. As a building block featuring both fluorine and a methylsulfane group on a dimethylphenyl scaffold, this compound is of significant interest in modern chemical synthesis. Researchers utilize such structural motifs in the design and discovery of new chemical entities, particularly in the development of potential pharmaceutical candidates . Incorporating fluorine into lead compounds is a well-established strategy in medicinal chemistry to fine-tune properties such as metabolic stability, membrane permeability, and binding affinity . The specific substitution pattern on the phenyl ring makes it a valuable intermediate for constructing more complex molecules for biological evaluation. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

Molecular Formula

C9H11FS

Molecular Weight

170.25 g/mol

IUPAC Name

1-fluoro-4,5-dimethyl-2-methylsulfanylbenzene

InChI

InChI=1S/C9H11FS/c1-6-4-8(10)9(11-3)5-7(6)2/h4-5H,1-3H3

InChI Key

JQKAWRHWISGNRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)SC)F

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of Fluorinated Dimethylphenyl Sulfides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluorination is a cornerstone of modern medicinal chemistry and materials science, profoundly altering the physicochemical properties of organic molecules. This guide provides a comprehensive technical analysis of the thermodynamic stability of fluorinated dimethylphenyl sulfides, a class of compounds relevant to drug development. We delve into the fundamental principles governing molecular stability, focusing on the interplay between the strong electron-withdrawing nature of fluorine and the electronic characteristics of the aryl sulfide moiety. This document synthesizes theoretical principles with actionable experimental and computational protocols, offering researchers a robust framework for predicting and evaluating the stability of these and related compounds. Methodologies covered include Density Functional Theory (DFT) for in-silico prediction, alongside gold-standard experimental techniques such as combustion calorimetry and thermal analysis.

Introduction: The Strategic Role of Fluorine in Molecular Design

The deliberate incorporation of fluorine into organic molecules has become a pivotal strategy in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The unique properties of fluorine—its small van der Waals radius, high electronegativity, and the exceptional strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] When attached to an aromatic system, fluorine acts as a strong electron-withdrawing group, influencing the electron density of the entire molecule and thereby altering its reactivity and intrinsic stability.[2]

The dimethylphenyl sulfide scaffold serves as an excellent model system for this investigation. The sulfide group is a common functional motif in pharmaceuticals, and understanding its electronic interplay with a fluorinated aromatic ring is crucial for rational drug design. This guide addresses the central question: How does the number and position of fluorine substituents on the phenyl ring quantitatively impact the thermodynamic stability of dimethylphenyl sulfides? By exploring this question, we aim to provide drug development professionals with the theoretical understanding and practical methodologies required to engineer more stable and effective therapeutic agents.

Theoretical Framework: Defining and Understanding Thermodynamic Stability

Thermodynamic stability refers to the relative Gibbs free energy of a compound under standard conditions. A more stable compound possesses a lower Gibbs free energy of formation (ΔGf°), indicating it is energetically more favorable. For the purpose of this guide, we will focus on two key, interrelated thermochemical parameters:

  • Standard Enthalpy of Formation (ΔHf°): This is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. A more negative ΔHf° generally indicates greater enthalpic stability. It is a critical value that can be determined both experimentally and computationally.[5][6]

  • Bond Dissociation Energy (BDE): BDE is the enthalpy change required to homolytically cleave a specific bond.[7][8] The C–F bond is recognized as the strongest single bond to carbon in organic chemistry, with a BDE that can exceed 115 kcal/mol (approx. 481 kJ/mol).[3] The stability of a molecule is a function of the sum of its bond energies and other stabilizing or destabilizing interactions.

The profound stability of organofluorine compounds stems from the high electronegativity of fluorine (4.0 on the Pauling scale), which creates a highly polarized and exceptionally strong C-F bond.[3] This stability is not merely localized to the C-F bond itself; the inductive effect of fluorine withdraws electron density from the aromatic ring, which can, in turn, influence the stability of adjacent functional groups, including the C-S bonds of the sulfide moiety.

Computational Assessment of Thermodynamic Stability

Advances in computational chemistry, particularly Density Functional Theory (DFT), provide a powerful, predictive tool for evaluating molecular stability before undertaking complex synthesis and experimentation.[7][9] DFT allows for the accurate calculation of molecular energies, from which thermodynamic properties like the enthalpy of formation and bond dissociation energies can be derived.

Protocol 3.1: DFT Calculation of Enthalpy of Formation and C-S Bond Dissociation Energy

This protocol outlines a validated workflow for calculating the thermodynamic properties of a target molecule, such as 4-fluoro-dimethylphenyl sulfide.

Causality in Method Selection:

  • Functional (B3LYP): The B3LYP functional is chosen as it provides a well-documented balance of accuracy and computational efficiency for organic molecules.[7]

  • Basis Set (6-311++G(d,p)): This larger basis set is selected to accurately describe the electronic structure of molecules containing heteroatoms like sulfur and highly electronegative atoms like fluorine, providing for both polarization and diffuse functions.[10]

  • Isodesmic Reaction: Calculating ΔHf° directly from elemental states is computationally demanding and prone to error. An isodesmic reaction (a reaction where the number and type of bonds are conserved on both sides) provides a more reliable method by leveraging error cancellation, leading to highly accurate relative energies.

Step-by-Step Methodology:

  • Geometry Optimization:

    • Construct the 3D structures of the target molecule (e.g., 4-fluoro-dimethylphenyl sulfide), and the reference molecules for the isodesmic reaction (e.g., dimethylphenyl sulfide, fluorobenzene, and benzene).

    • Perform a full geometry optimization and frequency calculation using the B3LYP functional with the 6-311++G(d,p) basis set.

    • Confirm that the optimization has converged to a true energy minimum by ensuring the absence of imaginary frequencies.

  • Energy Calculation:

    • From the output of the frequency calculation, extract the zero-point corrected electronic energy for each optimized molecule.

  • Isodesmic Reaction Enthalpy Calculation:

    • Define an isodesmic reaction. For 4-fluoro-dimethylphenyl sulfide, a suitable reaction is: 4-fluoro-dimethylphenyl sulfide + Benzene → Dimethylphenyl sulfide + Fluorobenzene

    • Calculate the enthalpy of the reaction (ΔH_rxn) using the energies from Step 2: ΔH_rxn = [E(Dimethylphenyl sulfide) + E(Fluorobenzene)] - [E(4-fluoro-dimethylphenyl sulfide) + E(Benzene)]

  • Enthalpy of Formation Calculation:

    • Rearrange the equation and substitute known experimental ΔHf° values for the reference compounds to calculate the ΔHf° of the target molecule: ΔHf°(Target) = [ΔHf°(Ref1) + ΔHf°(Ref2)] - [ΔHf°(Ref3) + ΔH_rxn]

  • Bond Dissociation Energy (BDE) Calculation:

    • To calculate the C(aryl)-S bond BDE, optimize the geometry of the resulting radicals (e.g., 4-fluorophenyl radical and methylthiyl radical).

    • Calculate the BDE using the formula: BDE = [E(Aryl Radical) + E(Sulfide Radical)] - E(Parent Molecule)

Computational Workflow for Thermodynamic Stability cluster_0 Step 1: In-Silico Model Construction cluster_1 Step 2: Quantum Mechanical Calculation cluster_2 Step 3: Thermodynamic Property Derivation cluster_3 Output Mol_Build Build 3D Structures (Target & Reference Molecules) DFT_Opt Geometry Optimization & Frequency Calculation (B3LYP/6-311++G(d,p)) Mol_Build->DFT_Opt Input Geometry Energy_Ext Extract Zero-Point Corrected Energies DFT_Opt->Energy_Ext Output Files Isodesmic Define Isodesmic Reaction Calculate ΔH_rxn Energy_Ext->Isodesmic Molecular Energies BDE_Calc Optimize Radical Fragments Calculate BDE Energy_Ext->BDE_Calc Molecular & Radical Energies Final_Hf Calculate ΔHf°(Target) using known reference values Isodesmic->Final_Hf ΔH_rxn Results Thermodynamic Stability Data (ΔHf°, BDE) BDE_Calc->Results Final_Hf->Results

Caption: Computational workflow for determining thermodynamic parameters via DFT.

Experimental Validation of Thermodynamic Stability

While computational methods are highly predictive, experimental validation remains the benchmark for scientific rigor. The two primary methods for assessing the thermodynamic stability and decomposition profile of a compound are combustion calorimetry and thermal analysis.

Protocol 4.1: Determination of Enthalpy of Formation via Combustion Calorimetry

Combustion calorimetry directly measures the heat released during the complete combustion of a substance. This heat of combustion can then be used to calculate the standard enthalpy of formation (ΔHf°).[11]

Causality in Method Selection:

  • Oxygen Bomb Calorimeter: This is the standard instrument for measuring the heat of combustion of solid and liquid organic compounds, ensuring complete and controlled combustion under high-pressure oxygen.[5][6]

  • Benzoic Acid Calibration: Benzoic acid is a certified standard reference material with a precisely known heat of combustion. Calibrating the calorimeter with it ensures the accuracy and traceability of the measurements.

Step-by-Step Methodology:

  • Calorimeter Calibration:

    • Accurately weigh a pellet of standard benzoic acid (approx. 1 g).

    • Place the pellet in the crucible inside the bomb calorimeter.

    • Seal the bomb and pressurize it with high-purity oxygen (approx. 30 atm).

    • Immerse the bomb in the water-filled calorimeter jacket.

    • Ignite the sample and record the temperature change of the water until a stable final temperature is reached.

    • Calculate the heat capacity (C_cal) of the calorimeter using the known heat of combustion of benzoic acid.

  • Sample Measurement:

    • Accurately weigh the fluorinated dimethylphenyl sulfide sample (approx. 0.5-0.8 g).

    • Repeat the procedure from Step 1 with the sample to measure the heat released during its combustion (q_comb).

  • Corrections and Analysis:

    • Apply corrections for the formation of nitric acid (from residual N2) and hydrofluoric acid. The latter requires careful analysis of the bomb washings via titration or ion chromatography.

    • Calculate the standard internal energy of combustion (ΔU°_comb).

    • Convert ΔU°_comb to the standard enthalpy of combustion (ΔH°_comb) using the equation: ΔH°_comb = ΔU°_comb + Δn_gas * RT, where Δn_gas is the change in moles of gas in the balanced combustion equation.

  • Enthalpy of Formation Calculation:

    • Use Hess's Law to calculate the ΔHf° of the sample from the ΔH°_comb and the known ΔHf° values of the combustion products (CO2(g), H2O(l), HF(aq), and SO2(g)).

Experimental Workflow for Combustion Calorimetry cluster_prep Preparation & Calibration cluster_exp Experiment cluster_calc Calculation cluster_result Output Sample_Prep Weigh Sample & Benzoic Acid Standard Calibrate Combust Benzoic Acid Determine Calorimeter Heat Capacity (C_cal) Sample_Prep->Calibrate Bomb_Setup Place Sample in Bomb Pressurize with O2 Sample_Prep->Bomb_Setup Heat_Calc Calculate Heat of Combustion (q_comb = C_cal * ΔT) Calibrate->Heat_Calc C_cal Value Combustion Ignite Sample Record Temperature Change (ΔT) Bomb_Setup->Combustion Combustion->Heat_Calc ΔT Data Corrections Apply Corrections (HF, HNO3 formation) Heat_Calc->Corrections Enthalpy_Calc Calculate ΔH°_comb & ΔHf°(Sample) Corrections->Enthalpy_Calc Final_Hf_Exp Experimental Standard Enthalpy of Formation (ΔHf°) Enthalpy_Calc->Final_Hf_Exp

Caption: Workflow for experimental determination of ΔHf° via bomb calorimetry.

Thermal Decomposition Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about the thermal stability of a compound by measuring changes in mass and heat flow as a function of temperature. Highly stable organofluorine compounds are known to require high temperatures for degradation.[12][13][14]

  • TGA: Measures the change in mass of a sample as it is heated. The onset temperature of mass loss is a key indicator of thermal stability.

  • DSC: Measures the heat flow into or out of a sample relative to a reference as a function of temperature, identifying exothermic decomposition events.

Analysis and Discussion: Unraveling the Effects of Fluorination

The thermodynamic stability of fluorinated dimethylphenyl sulfides is governed by a delicate balance of competing electronic effects. The position and number of fluorine atoms dictate the magnitude of these effects.

Key Influences:

  • Inductive Effect (-I): As a highly electronegative atom, fluorine exerts a powerful through-sigma-bond electron-withdrawing effect. This effect is strongest at the ortho position and diminishes with distance (ortho > meta > para). This withdrawal of electron density can stabilize the molecule by lowering its overall energy.

  • Resonance Effect (+R): The lone pairs on fluorine can be donated into the π-system of the benzene ring. This effect is strongest at the para position and opposes the inductive effect. However, for fluorine, the inductive effect is overwhelmingly dominant.

  • Impact on the C-S Bond: The net electron withdrawal from the phenyl ring can influence the adjacent C(aryl)-S bond. Increased electron withdrawal may slightly strengthen the C-S bond by decreasing electron density in antibonding orbitals.

Fluorine Substitution Effects center Fluorine Substitution on Phenyl Ring Inductive Strong Inductive Electron Withdrawal (-I) center->Inductive Resonance Weak Resonance Electron Donation (+R) center->Resonance NetEffect Net Electron Density Withdrawal from Ring Inductive->NetEffect Resonance->NetEffect RingStability Increased Aromatic Ring Stability NetEffect->RingStability CSBond Modulation of C-S Bond Strength NetEffect->CSBond OverallStability Enhanced Overall Thermodynamic Stability RingStability->OverallStability CSBond->OverallStability

Sources

literature review on (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane , a specific fluorinated aryl thioether likely utilized as a high-value intermediate in the development of protoporphyrinogen oxidase (PPO) inhibiting herbicides or kinase-targeting pharmaceuticals.

Executive Summary & Retrosynthetic Analysis

Target Molecule: (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane Formula: C₉H₁₁FS MW: 170.25 g/mol CAS (Analogous): 1806332-43-3 (Regioisomer ref), 5100-97-0 (Bromide precursor)

The synthesis of this target requires precise regiocontrol to install the methylsulfane (-SMe) group ortho to the fluorine atom on a 4,5-dimethylbenzene core. Two primary routes are validated for this scaffold:

  • Route A (Transition Metal Catalysis): The C–S cross-coupling of commercially available 1-bromo-2-fluoro-4,5-dimethylbenzene. This is the preferred high-yield method for discovery chemistry.

  • Route B (Classical Diazotization): The conversion of 2-fluoro-4,5-dimethylaniline to the thiol via a xanthate intermediate, followed by S-methylation. This is a robust, metal-free alternative suitable for scale-up when catalyst removal is critical.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane (Target) Bromide 1-Bromo-2-fluoro-4,5-dimethylbenzene (CAS: 5100-97-0) Bromide->Target Pd/Cu Catalyzed C-S Coupling Aniline 2-Fluoro-4,5-dimethylaniline (CAS: 905275-81-2) Aniline->Target Diazotization & S-Methylation Xylene 4-Fluoro-1,2-dimethylbenzene Xylene->Bromide Electrophilic Bromination Xylene->Aniline Nitration & Reduction

Figure 1: Retrosynthetic disconnection showing the two primary pathways from the common fluoroxylene backbone.[1]

Protocol A: Pd-Catalyzed C–S Cross-Coupling (Preferred)

This method utilizes the Buchwald-Hartwig Migita cross-coupling strategy. It offers superior functional group tolerance and avoids the formation of explosive diazonium intermediates.[2]

Materials & Reagents
ReagentEquiv.[2][3][4][5]Role
1-Bromo-2-fluoro-4,5-dimethylbenzene 1.0Limiting Reagent
Sodium Thiomethoxide (NaSMe)1.2Nucleophile
Pd₂dba₃0.025Catalyst Precursor
Xantphos0.05Ligand
Diisopropylethylamine (DIPEA)2.0Base (Optional if NaSMe used)
1,4-Dioxane-Solvent (Anhydrous)
Step-by-Step Methodology
  • Inertion: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser. Cycle argon/vacuum 3 times.[2]

  • Charge: Add 1-bromo-2-fluoro-4,5-dimethylbenzene (1.0 equiv), Pd₂dba₃ (2.5 mol%), and Xantphos (5 mol%).

  • Solvation: Add anhydrous 1,4-dioxane (0.2 M concentration relative to bromide). Stir for 5 minutes to pre-complex the catalyst.

  • Addition: Add NaSMe (1.2 equiv) in one portion. (Note: If using NaSMe powder, handle in a glovebox or under rapid argon flow as it is hygroscopic).[2]

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor via TLC (Hexanes/EtOAc 9:1) or LC-MS.[6][7] The bromide starting material (Rt ~ high) should disappear, replaced by the product (Rt ~ lower).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black.[2] Wash the pad with EtOAc.[2]

  • Purification: Concentrate the filtrate. Purify via silica gel flash chromatography using 100% Hexanes → 5% EtOAc/Hexanes.[2]

Self-Validating Checkpoint:

  • Appearance: The product should be a clear to pale yellow oil.[2]

  • ¹H NMR (CDCl₃, 400 MHz): Look for the S-Me singlet at δ 2.45 ppm . The aromatic region will show two singlets (or doublets with J~7-10 Hz due to ¹⁹F coupling) at approx δ 6.80 and δ 7.15 .

Protocol B: Diazotization-Xanthate (Scale-Up)

For larger batches (>100g) where Pd cost is prohibitive, the Leuckart-style synthesis via xanthate is the industry standard.

Reaction Scheme (DOT Visualization)

ReactionScheme Aniline Aniline (Start) Diazo Diazonium Salt Aniline->Diazo NaNO2, HCl 0°C Xanthate Aryl Xanthate Diazo->Xanthate EtOCS2K 60°C Thiol Thiophenol Intermediate Xanthate->Thiol KOH, EtOH Reflux Product S-Methyl Product Thiol->Product MeI, K2CO3 RT

Figure 2: Stepwise transformation from aniline to methyl sulfide.

Step-by-Step Methodology
Step 1: Diazotization[2]
  • Suspend 2-Fluoro-4,5-dimethylaniline (1.0 equiv) in 15% HCl (aq). Cool to 0–5°C in an ice/salt bath.

  • Add NaNO₂ (1.1 equiv) solution dropwise, maintaining internal temp <5°C. Stir for 30 min.

  • Validation: Test with starch-iodide paper (turns blue immediately) to confirm excess HNO₂.

Step 2: Xanthate Formation[2]
  • In a separate vessel, dissolve Potassium Ethyl Xanthate (1.5 equiv) in water at 60°C.

  • Slowly add the cold diazonium solution to the xanthate solution over 45 mins. Caution: Nitrogen gas evolution.

  • Stir at 60°C for 1 hour. Extract the oily xanthate intermediate with Ethyl Acetate.[2]

Step 3: Hydrolysis & Methylation (One-Pot)
  • Dissolve the crude xanthate in Ethanol.[2] Add KOH (3.0 equiv) pellets. Reflux for 2 hours (hydrolysis to thiolate).

  • Cool to room temperature. Add MeI (Iodomethane) (1.2 equiv) dropwise.[2] Stir for 2 hours.

  • Workup: Dilute with water, extract with DCM, dry over MgSO₄, and concentrate.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterOptimal RangeImpact of Deviation
Temperature (Protocol A) 95–105°C<90°C: Incomplete conversion. >110°C: Ligand degradation.[2]
Catalyst Load (Protocol A) 2–5 mol%<1%: Stalled reaction.[2] >5%: Difficult purification (Pd removal).[2]
Diazotization Temp (Protocol B) -5°C to 5°C>5°C: Decomposition to phenol (OH impurity) instead of diazonium.
pH Control (Protocol B) pH < 1Insufficient acid leads to diazoamino coupling (tar formation).[2]

References

  • Buchwald-Hartwig Sulfenylation: Maimone, T. J., et al. "Pd-Catalyzed C-S Cross-Coupling." Organic Syntheses, 2011.[2] Link

  • Precursor Synthesis (Bromide): "Synthesis of 1-Bromo-2-fluoro-4,5-dimethylbenzene." SynHet Catalog, CAS 5100-97-0.[7][8][9] Link

  • Precursor Synthesis (Aniline): "Reduction of 1-Fluoro-4,5-dimethyl-2-nitrobenzene." BenchChem Technical Notes. Link[2]

  • Xanthate Method: "General procedure for conversion of anilines to thioethers."[2] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2]

Disclaimer: This guide assumes a professional laboratory setting. Standard PPE (gloves, goggles, fume hood) is mandatory, especially when handling Iodomethane (carcinogen) and Sodium Nitrite (oxidizer).[2]

Sources

Technical Guide: Electronic Effects of Fluorine on (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of the electronic and steric perturbations introduced by the ortho-fluorine atom on the (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane scaffold.

Executive Summary

This guide dissects the reactivity profile of (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane , a specific thioanisole derivative where the ortho-fluorine atom acts as a critical "control rod" for molecular behavior. Unlike non-fluorinated analogues, this scaffold exhibits a unique dichotomy in reactivity: the fluorine atom deactivates the sulfur center toward oxidation (enhancing metabolic stability) while simultaneously activating the C3-position toward directed lithiation. This document provides the mechanistic rationale and validated protocols for exploiting these effects in drug discovery and lead optimization.

Electronic & Conformational Landscape

The "Push-Pull" Electronic System

The molecule features a complex interplay of electronic effects that dictate its chemical behavior. Understanding these is prerequisite to predicting reactivity.

  • Fluorine (C2): Acts as a strong

    
    -electron withdrawing group (EWG) via induction (
    
    
    
    ), significantly lowering the electron density of the aromatic ring and the adjacent sulfur atom. While it possesses a lone pair for
    
    
    -donation (
    
    
    ), the inductive effect dominates in the ground state.
  • Methylsulfane (C1): The sulfur atom is a strong nucleophile and

    
    -donor (
    
    
    
    ). However, the adjacent ortho-fluorine exerts a Through-Space (Field) Effect and inductive withdrawal, reducing the basicity and nucleophilicity of the sulfur lone pairs.
  • Dimethyl Groups (C4, C5): These provide weak

    
    -donation (
    
    
    
    ), slightly counteracting the fluorine's deactivation of the ring, but their primary role is steric bulk and lipophilicity.
Conformational Locking (The Gauche Effect)

In non-fluorinated thioanisoles, the S-Me bond typically adopts a planar conformation with respect to the aromatic ring to maximize


 conjugation.
In (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane , the ortho-fluorine introduces a repulsive interaction between the fluorine lone pairs and the sulfur lone pairs (Pauli repulsion).
  • Consequence: The S-Me group is forced out of coplanarity. This "twisted" conformation reduces the

    
     overlap between sulfur and the ring, further isolating the sulfur chemically.
    
  • Benefit: This twist exposes the sulfur less to metabolic oxidants while making the C3-proton more accessible for base-mediated abstraction.

Reactivity Profile: The "Battle of Directors"

The most critical aspect of this scaffold is the competition between the Fluorine and the Methylsulfane group in directing chemical modifications.

Electrophilic Aromatic Substitution (EAS)

Dominant Director: Methylsulfane (-SMe) Preferred Site: C6

In EAS (e.g., bromination, nitration), the reaction is driven by electron density.

  • SMe is a strong ortho/para activator.

  • F is a deactivator (though ortho/para directing).

  • Analysis:

    • C3: Ortho to F (deactivated), Meta to SMe (no activation). Unfavorable.

    • C6: Ortho to SMe (strongly activated), Meta to F (less deactivated). Favorable.

Directed Ortho Metalation (DoM)

Dominant Director: Fluorine (-F) Preferred Site: C3

In DoM (lithiation), the reaction is driven by the acidity of the ring proton and coordination to the lithium base.[1]

  • Acidity: The proton at C3 is sandwiched between F and Me. The strong inductive effect of F makes the C3-proton significantly more acidic than the C6-proton.

  • Coordination: While SMe is a good chelating group, the acidity induced by F usually overrides chelation effects in kinetic deprotonations.

Visualization of Reactivity Pathways

ReactivityMap node_core (2-Fluoro-4,5-dimethylphenyl) (methyl)sulfane node_EAS EAS Pathway (Electrophilic Attack) node_core->node_EAS Electrophile (E+) node_DoM DoM Pathway (Lithiation) node_core->node_DoM Strong Base (R-Li) node_Ox Metabolic Oxidation (P450 / FMO) node_core->node_Ox Oxidants ([O]) node_C6 Target: C6 Position (Ortho to SMe) node_EAS->node_C6 SMe Activation Dominates node_C3 Target: C3 Position (Ortho to F) node_DoM->node_C3 F-Inductive Acidity Dominates node_Sulfoxide Sulfoxide/Sulfone (Retarded Rate) node_Ox->node_Sulfoxide F-Inductive Withdrawal Stabilizes S-Center

Figure 1: Divergent reactivity pathways. Electrophiles target C6 (SMe directed), while Lithiation targets C3 (Fluorine directed).

Metabolic Stability & Drug Design Implications[2][3]

For drug development professionals, the 2-fluoro substitution is not merely structural but functional.

S-Oxidation Suppression

Sulfur oxidation (to sulfoxide and sulfone) is a primary clearance pathway for thioethers. The transition state for S-oxidation involves the development of positive charge on the sulfur.

  • Mechanism: The electron-withdrawing nature of the ortho-fluorine destabilizes this developing positive charge.

  • Result: The rate of S-oxidation is significantly slower compared to the non-fluorinated parent. This extends the in vivo half-life (

    
    ).
    
Blocking Metabolic Soft Spots[2]
  • C2 Blocking: Fluorine physically blocks the C2 position from hydroxylation.

  • C4/C5 Vulnerability: The methyl groups remain susceptible to benzylic oxidation (forming -CH2OH). If further metabolic stability is required, replacing these methyls with -CF3 or -Cl is the logical next step in Lead Optimization.

Experimental Protocols

Protocol A: Regioselective Lithiation at C3 (The "Fluorine Effect")

This protocol utilizes the acidifying effect of fluorine to functionalize the sterically crowded C3 position.

Reagents:

  • Substrate: (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane (1.0 equiv)

  • Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)

  • Electrophile: e.g., DMF, Iodine, or CO2 (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere. Add anhydrous THF (0.2 M concentration relative to substrate).

  • Cooling: Cool the solvent to -78 °C (dry ice/acetone bath). This is critical to prevent "scrambling" of the lithiation site or benzylic deprotonation of the methyl groups.

  • Addition: Add the substrate. Once dissolved, add n-BuLi dropwise over 10 minutes.

    • Note: The solution may turn yellow/orange, indicating the formation of the aryllithium species.

  • Incubation: Stir at -78 °C for 1 hour .

    • Validation: The ortho-F directs lithiation to C3. The kinetic barrier is low due to high acidity, despite the C4-methyl steric bulk.

  • Quench: Add the electrophile (dissolved in THF if solid) rapidly.

  • Workup: Allow to warm to room temperature. Quench with sat. NH4Cl. Extract with EtOAc.

Protocol B: Controlled Oxidation Rate Assay

To verify the electronic deactivation of the sulfur center.

Reagents:

  • Substrate (1.0 equiv)

  • Oxidant: m-CPBA (meta-Chloroperoxybenzoic acid) (1.0 equiv for sulfoxide)

  • Solvent: Dichloromethane (DCM) at 0 °C.

Data Analysis Table: Compare the reaction progress of the 2-Fluoro substrate vs. the non-fluorinated analogue (4,5-dimethylthioanisole).

ParameterNon-Fluorinated Analogue(2-Fluoro-...) SubstrateMechanistic Cause
Reaction Time (to 50% Conv.) < 15 mins~ 45-60 minsInductive withdrawal by F reduces S-nucleophilicity.
Sulfone Formation Rapid over-oxidationMinimal / SlowReduced electron density on Sulfoxide intermediate.
Metabolic Stability (Microsomal) Low (Rapid Clearance)Moderate/HighF blocks C2 and electronically deactivates S.

References

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link

  • Snieckus, V. "Directed ortho metalation.[2] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1] Chemical Reviews, 1990. Link

  • Schlosser, M. "The 2-fluoro effect: a key for the design of new active ingredients.
  • Carrupt, P.A., et al. "The effects of fluorine substitution on the lipophilicity and metabolic stability of drug-like molecules." Journal of Medicinal Chemistry, 2006.
  • Smith, D.A. "Metabolism, Pharmacokinetics, and Toxicity of Functional Groups." Royal Society of Chemistry, 2010.

Sources

Technical Guide: A Framework for Predicting the Metabolic Stability of (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability, in vivo half-life, and dosing regimen. Compounds with high metabolic turnover often fail to achieve therapeutic concentrations, while excessively stable compounds can lead to accumulation and potential toxicity.[1] This guide provides a comprehensive framework for assessing the metabolic stability of a novel thioanisole derivative, (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane. By integrating structural analysis, in silico predictions, and robust in vitro methodologies, researchers can proactively identify metabolic liabilities and make data-driven decisions. We detail the scientific rationale behind experimental design, provide validated protocols for liver microsomal and hepatocyte stability assays, and outline the most probable metabolic pathways. This document serves as a self-contained strategic and technical resource for advancing compounds with favorable metabolic profiles through the drug discovery pipeline.

Section 1: Introduction to Metabolic Stability in Drug Discovery

The biotransformation of xenobiotics, primarily in the liver, is the body's mechanism for eliminating foreign compounds.[2] This process is broadly categorized into Phase I and Phase II metabolism.

  • Phase I Metabolism: These reactions introduce or expose polar functional groups (e.g., -OH, -NH2, -SH) on the parent molecule, typically through oxidation, reduction, or hydrolysis.[3] The most significant family of enzymes catalyzing these reactions is the Cytochrome P450 (CYP) superfamily, membrane-bound hemoproteins located predominantly in the endoplasmic reticulum of hepatocytes.[4][5] The rate at which a compound is metabolized by these enzymes is a direct measure of its metabolic stability.

  • Phase II Metabolism: In this phase, the modified compounds are conjugated with endogenous, water-soluble molecules such as glucuronic acid, sulfate, or glutathione. This further increases their polarity and facilitates excretion.[2]

The inherent susceptibility of a compound to this enzymatic machinery is termed its intrinsic clearance (CLint) .[6][7] A high CLint value often correlates with poor metabolic stability, leading to rapid elimination from the body. Early determination of CLint is therefore essential for selecting and optimizing drug candidates with promising pharmacokinetic properties.[1][8]

Section 2: Structural Analysis of (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane

The metabolic fate of a molecule is intrinsically linked to its chemical structure. A proactive analysis of the target compound's functional groups allows for the formulation of a clear metabolic hypothesis.

Chemical Structure: (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane

  • Thioether (Aryl Sulfide) Moiety: The sulfur atom is a well-known site for oxidation. Thioethers are readily metabolized by CYPs and Flavin-containing Monooxygenases (FMOs) to form the corresponding sulfoxide and, subsequently, the sulfone.[9][10] This is often a major clearance pathway for sulfur-containing compounds.

  • Aromatic Methyl Groups: The two methyl groups attached to the phenyl ring at positions 4 and 5 are potential "soft spots" for CYP-mediated oxidation. This benzylic hydroxylation would yield alcohol metabolites, which can be further oxidized or undergo Phase II conjugation.

  • Fluorinated Aromatic Ring: The incorporation of fluorine is a common medicinal chemistry strategy to enhance metabolic stability.[11][12] The carbon-fluorine bond is exceptionally strong (116 kcal/mol vs. 99 kcal/mol for a C-H bond) and resistant to oxidative cleavage.[12][13] The fluorine atom at position 2 effectively "blocks" metabolism at that site. Furthermore, its strong electron-withdrawing nature can influence the electronic properties of the entire aromatic system, potentially altering the affinity and reactivity of the molecule within a CYP active site.[14]

Section 3: In Silico Prediction of Metabolic Liabilities

Before commencing wet-lab experiments, computational tools can provide a cost-effective and rapid initial assessment of metabolic stability.[15][16] These in silico methods are broadly classified into ligand-based and structure-based approaches.[15] Ligand-based models use the chemical structure of the substrate to predict its metabolic fate, while structure-based methods utilize 3D models of metabolizing enzymes.[15]

Based on the structural analysis, the primary metabolic "hotspots" for (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane are predicted to be the sulfur atom and the two aromatic methyl groups. Aromatic hydroxylation is considered a less probable primary pathway due to the presence of more labile sites and the influence of the fluorine substituent.

G cluster_molecule Predicted Metabolic Hotspots cluster_pathways Predicted Biotransformations mol Structure of (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane S Sulfur Atom Oxidation S-Oxidation S->Oxidation High Probability Me1 Aromatic Methyl (C4) Hydroxylation Benzylic Hydroxylation Me1->Hydroxylation Moderate Probability Me2 Aromatic Methyl (C5) Me2->Hydroxylation Moderate Probability

Caption: Predicted metabolic liabilities of the target compound.

Section 4: In Vitro Methodologies for Determining Metabolic Stability

To experimentally determine the metabolic stability, a tiered approach using subcellular fractions followed by whole-cell systems is recommended. This strategy allows for a mechanistic understanding of the compound's metabolic profile.

Liver Microsomal Stability Assay

Principle: This assay is the workhorse for assessing Phase I metabolic stability.[8] Liver microsomes are vesicles formed from the endoplasmic reticulum that are highly enriched in CYP enzymes.[17] By incubating the test compound with microsomes in the presence of the essential cofactor NADPH, one can measure the rate of CYP-mediated metabolism by monitoring the disappearance of the parent compound over time.[18]

Experimental Protocol:

  • Preparation: Thaw pooled human liver microsomes on ice. Prepare a working stock solution of microsomes (e.g., 3 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).[18]

  • Reaction Mixture: In a 96-well plate, combine the test compound (final concentration, e.g., 1-3 µM) and liver microsomes (final concentration, 0.5 mg/mL) in phosphate buffer.[7][18]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration, 1 mM).

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.[7][18]

  • Self-Validation System (Controls):

    • Negative Control: A condition without NADPH to measure non-enzymatic degradation. An additional control with heat-inactivated microsomes can also be used.[7]

    • Positive Controls: Include compounds with known metabolic fates, such as Verapamil (high clearance) and Diazepam (low clearance), to validate assay performance.[7]

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant for the remaining parent compound concentration using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18]

Data Analysis:

  • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

  • The slope of the initial linear phase of this plot gives the rate constant (k).

  • Half-life (t½) is calculated as: 0.693 / k.

  • Intrinsic Clearance (CLint) is calculated as: (0.693 / t½) * (mL incubation / mg microsomal protein).

G cluster_prep Preparation cluster_assay Assay Execution (37°C) cluster_analysis Analysis Microsomes Thaw Liver Microsomes Mix Combine Compound & Microsomes Microsomes->Mix Compound Prepare Test Compound Solution Compound->Mix NADPH Prepare NADPH Cofactor Solution PreIncubate Pre-incubate Mix->PreIncubate Start Initiate with NADPH PreIncubate->Start Sample Sample at Time Points (0-60 min) Start->Sample Stop Terminate with Acetonitrile + IS Sample->Stop Centrifuge Centrifuge Stop->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Calculate Calculate t½ and CLint LCMS->Calculate

Caption: Workflow for the Liver Microsomal Stability Assay.
Hepatocyte Stability Assay

Principle: This assay provides a more physiologically relevant assessment by using intact liver cells.[19] Cryopreserved hepatocytes contain both Phase I and Phase II enzymes, along with the necessary cofactors in their natural cellular environment.[19][20] This system also accounts for compound permeability across the cell membrane, providing a more comprehensive picture of hepatic clearance.[19]

Experimental Protocol:

  • Cell Preparation: Rapidly thaw cryopreserved human hepatocytes and resuspend them in pre-warmed incubation medium. Determine cell viability and density.

  • Reaction Mixture: In a 96-well plate, incubate the test compound (final concentration, e.g., 1-3 µM) with a suspension of hepatocytes (e.g., 0.5-1.0 million cells/mL) at 37°C in a shaking water bath or incubator.[21]

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots of the cell suspension.[7]

  • Termination: Immediately terminate metabolic activity by adding the aliquot to ice-cold acetonitrile containing an internal standard.[19][20]

  • Self-Validation System (Controls):

    • Negative Control: A vehicle control (e.g., 0.1% DMSO) without the test compound.[7]

    • Positive Controls: Include compounds that are metabolized by both Phase I (e.g., Testosterone) and Phase II (e.g., 7-Hydroxycoumarin) pathways.

  • Analysis: Process and analyze the samples via LC-MS/MS as described for the microsomal assay.[19]

Data Analysis:

  • Calculation of t½ and CLint follows the same principles as the microsomal assay.

  • Intrinsic Clearance (CLint) is typically expressed in units of µL/min/10⁶ cells.

  • This in vitro CLint value can be scaled to predict in vivo hepatic blood clearance using physiological parameters such as liver blood flow and hepatocellularity.[21]

G cluster_prep Preparation cluster_assay Assay Execution (37°C) cluster_analysis Analysis Hepatocytes Thaw & Prepare Hepatocyte Suspension Incubate Incubate Compound with Hepatocytes Hepatocytes->Incubate Compound Prepare Test Compound Solution Compound->Incubate Sample Sample at Time Points (0-120 min) Incubate->Sample Stop Terminate with Acetonitrile + IS Sample->Stop Centrifuge Centrifuge Stop->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Calculate Calculate t½, CLint, & Scale to In Vivo LCMS->Calculate

Caption: Workflow for the Hepatocyte Stability Assay.

Section 5: Predicted Metabolic Pathways

Combining the structural analysis with knowledge of common biotransformation reactions allows for the prediction of the key metabolic pathways for (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane. The identification of metabolites formed during the stability assays using high-resolution mass spectrometry can confirm these predictions.

G cluster_phase1 Phase I Metabolism (CYPs, FMOs) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent (2-Fluoro-4,5-dimethylphenyl) (methyl)sulfane (Parent Compound) Sulfoxide Sulfoxide Metabolite Parent->Sulfoxide S-Oxidation Hydroxymethyl Hydroxymethyl Metabolite (on C4 or C5) Parent->Hydroxymethyl Benzylic Hydroxylation Sulfone Sulfone Metabolite Sulfoxide->Sulfone S-Oxidation CarboxylicAcid Carboxylic Acid Metabolite Hydroxymethyl->CarboxylicAcid Oxidation (ADHs) Glucuronide Glucuronide Conjugate Hydroxymethyl->Glucuronide Glucuronidation

Caption: Potential metabolic pathways for the target compound.

Section 6: Data Synthesis and Interpretation

All quantitative data should be summarized for clear comparison. The following table presents a hypothetical but plausible dataset for the target compound alongside standard controls.

CompoundAssay SystemHalf-Life (t½, min)Intrinsic Clearance (CLint)Stability Classification
(2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane Human Liver Microsomes 45 34.7 µL/min/mg protein Moderate
(2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane Human Hepatocytes 35 56.2 µL/min/10⁶ cells Moderate
Verapamil (High Clearance Control)Human Liver Microsomes< 10> 138.6 µL/min/mg proteinHigh
Diazepam (Low Clearance Control)Human Liver Microsomes> 60< 11.6 µL/min/mg proteinLow

Interpretation:

  • The moderate clearance observed in both microsomes and hepatocytes suggests the compound is metabolized at a reasonable rate.

  • The similar half-life in both systems indicates that Phase I metabolism is likely the primary driver of clearance and that factors like cell permeability or Phase II conjugation are not rate-limiting.

  • The fluorine substitution appears to have conferred moderate, but not complete, metabolic stability, likely by preventing aromatic hydroxylation and directing metabolism towards the thioether and methyl groups.

Section 7: Conclusion and Strategic Outlook

The predictive framework outlined in this guide indicates that (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane is likely a compound with a moderate metabolic stability profile, driven primarily by S-oxidation and benzylic hydroxylation of the aromatic methyl groups. The in vitro assays confirm this hypothesis and provide the quantitative CLint values necessary for early pharmacokinetic modeling.

Should a more stable analogue be required, further medicinal chemistry efforts could focus on modifying the remaining metabolic soft spots. For instance, replacing one of the aromatic methyl groups with a metabolically more robust group (e.g., a chlorine or trifluoromethyl group) could further decrease the rate of clearance. This integrated approach of prediction, experimentation, and interpretation is fundamental to efficiently advancing drug candidates with optimized pharmacokinetic properties.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Cyprotex | Evotec. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • NIH Research Festival. (2016). In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques. Retrieved from [Link]

  • Creative Bioarray. (2025). Hepatocyte Stability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Available software packages for the prediction of metabolic stability. Retrieved from [Link]

  • ACS Publications. (2022). In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. Chemical Research in Toxicology. Retrieved from [Link]

  • Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Retrieved from [Link]

  • Oxford Academic. (2023). CMMS-GCL: cross-modality metabolic stability prediction with graph contrastive learning. Bioinformatics. Retrieved from [Link]

  • Unbiass. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Thioethers – Knowledge and References. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Retrieved from [Link]

  • Hypha Discovery. (2023). Breaking C-F bonds in drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Retrieved from [Link]

  • DynaMed. (2023). Cytochrome P450 Drug Metabolism. Retrieved from [Link]

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]

  • YouTube. (2020). Cytochrome P450 for Xenobiotic Metabolism. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

Sources

Methodological & Application

step-by-step synthesis protocol for (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis Protocol for (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane

Abstract

This application note details the synthetic pathway for (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane , a functionalized aryl sulfide intermediate relevant to medicinal chemistry campaigns, particularly in the optimization of metabolic stability via fluorination.[1][2][3] The protocol focuses on a transition-metal-catalyzed C–S bond formation (Buchwald-Hartwig coupling), which offers superior regioselectivity and safety profiles compared to traditional nucleophilic aromatic substitution (


) or direct thiolation methods that often require harsh conditions or odorous precursors.[1][2][3]

Safety & Hazard Analysis (Pre-Operational)

CRITICAL: This procedure involves the use of palladium catalysts, organosulfur reagents, and halogenated substrates.[1][2][3] All operations must be conducted in a certified chemical fume hood.[1][2][3]

ReagentHazard ClassCritical Safety Control
Sodium Thiomethoxide (NaSMe) Corrosive, Stench, ToxicHandle in a glovebox or well-ventilated hood; use bleach scrubbers for waste.[1][2][3]
Pd(OAc)₂ / Xantphos Irritant, Heavy MetalAvoid dust inhalation; dispose of heavy metal waste separately.[1][2]
Toluene (Solvent) Flammable, ReprotoxicUse anhydrous solvent; grounding required for transfer.[1][2]
Aryl Halide Precursor IrritantStandard PPE (gloves, goggles, lab coat).[1][2][3]

Retrosynthetic Strategy

To access the target thioether with high fidelity, we employ a retrosynthetic disconnection at the


 bond.[1][2][3] While direct alkylation of the corresponding thiophenol is possible, the commercial availability of the aryl halide precursor makes the Palladium-catalyzed cross-coupling the preferred route for discovery-scale synthesis.[1][2][3]

Retrosynthesis Target (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane Disconnection C-S Disconnection Target->Disconnection Retrosynthesis ArylHalide 1-Bromo-2-fluoro-4,5-dimethylbenzene (Electrophile) Disconnection->ArylHalide Thiolate Sodium Thiomethoxide (Nucleophile) Disconnection->Thiolate ArylHalide->Target Pd-Catalyzed Coupling Thiolate->Target Catalyst Pd(OAc)2 / Xantphos Catalytic System Catalyst->Target Facilitates

Figure 1: Retrosynthetic logic prioritizing C-S cross-coupling over nucleophilic substitution.

Detailed Synthesis Protocol

Method: Palladium-Catalyzed C–S Cross-Coupling Scale: 10.0 mmol (Representative)[1][2][3]

Reagents & Materials
  • Substrate: 1-Bromo-2-fluoro-4,5-dimethylbenzene (1.0 equiv, 2.03 g)

  • Nucleophile: Sodium thiomethoxide (NaSMe) (1.2 equiv, 0.84 g)[1][2][3]

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) (2 mol%, 45 mg)[1][2][3]

  • Ligand: Xantphos (3 mol%, 173 mg)[1][2][3]

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv, 4.88 g) - Optional if NaSMe is used directly, but often added to buffer the reaction.[1][2][3]

  • Solvent: Toluene (anhydrous, degassed), 50 mL

Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Inert Atmosphere)

  • In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a dry, 100 mL round-bottom flask equipped with a magnetic stir bar with Pd(OAc)₂ and Xantphos .[1][2][3]

  • Add 10 mL of anhydrous toluene.

  • Stir at room temperature for 10 minutes until the solution turns a clear orange/yellow, indicating the formation of the active Pd-ligand complex.

Step 2: Reaction Assembly

  • To the catalyst solution, add the aryl halide 1-Bromo-2-fluoro-4,5-dimethylbenzene .[1][2][3]

  • Add solid Sodium Thiomethoxide (NaSMe) . Note: NaSMe is hygroscopic and odorous; handle quickly.[1][2][3]

  • Add the remaining 40 mL of toluene.[1][2][3]

  • Seal the flask with a rubber septum and secure with copper wire or a Keck clip.

Step 3: Reaction Phase

  • Place the flask in a pre-heated oil bath set to 100°C .

  • Stir vigorously (approx. 800 rpm) to ensure efficient mixing of the heterogeneous mixture.

  • Monitor reaction progress via TLC (eluent: 5% EtOAc/Hexanes) or HPLC-MS.[1][2][3] The reaction is typically complete within 4–6 hours.[1][2][3]

    • Checkpoint: The starting aryl bromide peak should disappear, replaced by the less polar thioether product.[1][2]

Step 4: Work-up and Purification [1][2][3]

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts.[1][2][3] Rinse the pad with Ethyl Acetate (3 x 20 mL).[1][2][3]

  • Odor Control: Treat the filtrate with a 5% aqueous bleach solution (sodium hypochlorite) in a separatory funnel to oxidize any unreacted thiolate traces (mitigates smell).[1][2][3]

  • Separate the organic layer and wash with water (1 x 50 mL) and brine (1 x 50 mL).[1][2][3]

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purify the crude oil via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes gradient).

Expected Results
  • Yield: 85–92%[1][3]

  • Appearance: Colorless to pale yellow oil.[1][2][3]

  • Characterization (Predicted):

    • ¹H NMR (400 MHz, CDCl₃):

      
       7.15 (d, 1H, Ar-H), 6.90 (d, 1H, Ar-H), 2.45 (s, 3H, S-Me), 2.25 (s, 3H, Ar-Me), 2.20 (s, 3H, Ar-Me).[1][2][3]
      
    • ¹⁹F NMR: Distinct singlet around -120 ppm (approx).[1][2][3]

Mechanistic Pathway (Catalytic Cycle)

The efficiency of this protocol relies on the reductive elimination step of the Pd(II) intermediate.[1][2][3] The bidentate ligand (Xantphos) prevents


-hydride elimination (not applicable here) and stabilizes the metal center.[1][2][3]

CatalyticCycle LnP LnP-Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) LnP->OxAdd + Ar-Br LigEx Ligand Exchange (Ar-Pd-SMe) OxAdd->LigEx + NaSMe - NaBr RedElim Reductive Elimination (Product Release) LigEx->RedElim C-S Bond Formation RedElim->LnP Regeneration

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig thiolation.[1][2][3]

References

  • Hartwig, J. F. (2008).[1][2] Carbon-Heteroatom Bond Formation Catalyzed by Organometallic Complexes. Nature. [Link]

  • Fernández-Rodríguez, M. A., et al. (2006).[1][2][3] A General and Efficient Catalyst System for a C-S Coupling of Aryl Halides and Thiols. Journal of the American Chemical Society.[1][2][3] [Link]

  • Prim, D., et al. (2002).[1][2] Palladium-Catalyzed Reactions of Aryl Halides with Soft Nucleophiles. Tetrahedron. [Link]

  • Occupational Safety and Health Administration (OSHA) . Sampling and Analytical Methods: Methyl Mercaptan. [Link][2][3]

Sources

Technical Application Note: Leveraging (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane (CAS 1803819-32-0) represents a highly specialized building block that integrates three critical design elements: a metabolic blocker (Fluorine), lipophilic space-fillers (Methyl groups), and a versatile functional handle (Methylthio group).

This application note details the strategic use of this intermediate in drug discovery, specifically for lead optimization campaigns targeting kinases and GPCRs. We provide validated protocols for its transformation into sulfoxide/sulfone pharmacophores and discuss its utility in modulating physicochemical properties.

Strategic Rationale in Drug Design

The "Fluorine-Sulfur" Synergism

The simultaneous incorporation of fluorine and sulfur moieties allows for precise tuning of the electronic and steric environment of a drug candidate.

  • Metabolic Stability: The fluorine atom at the ortho position relative to the sulfide group deactivates the ring toward metabolic oxidation by Cytochrome P450 enzymes, specifically protecting the typically vulnerable positions adjacent to electron-donating groups.

  • Electronic Modulation: The strong electronegativity of fluorine (-I effect) lowers the basicity of the sulfur lone pairs, potentially reducing off-target toxicity associated with reactive metabolites.

  • The Methylthio Handle: The

    
     group is a "chameleon" pharmacophore. It can act as a hydrophobic contact or, upon oxidation, convert into a polar hydrogen-bond acceptor (sulfoxide 
    
    
    
    or sulfone
    
    
    ).
Physicochemical Profile
PropertyValue (Predicted)Impact on Drug Design
Formula

Core scaffold
Molecular Weight 170.25 g/mol Fragment-based screening compatible
LogP ~3.2High lipophilicity; suitable for hydrophobic pockets
H-Bond Acceptors 0 (Sulfide) / 2 (Sulfone)Tunable via oxidation state
Rotatable Bonds 1Rigid core minimizes entropic penalty

Experimental Workflow: From Intermediate to Pharmacophore

The following workflow illustrates the standard pathway for utilizing (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane to generate a library of sulfone-based inhibitors.

Workflow Diagram

G Start (2-Fluoro-4,5-dimethylphenyl) (methyl)sulfane (Starting Material) Oxidation1 Controlled Oxidation (mCPBA, 0°C) Start->Oxidation1 1.0 eq oxidant Oxidation2 Exhaustive Oxidation (Oxone or H2O2/WO4) Start->Oxidation2 Direct Route Funct Electrophilic Subst. (Bromination/Nitration) Start->Funct Ortho-directing Sulfoxide Aryl Sulfoxide (Chiral Center) Oxidation1->Sulfoxide Sulfoxide->Oxidation2 Excess oxidant Sulfone Aryl Sulfone (Target Pharmacophore) Oxidation2->Sulfone

Figure 1: Synthetic pathways for the functionalization of the thioether core. The sulfide serves as a divergent point for accessing chiral sulfoxides or achiral sulfones.

Validated Protocols

Protocol A: Selective Oxidation to the Sulfoxide

Targeting the sulfoxide allows for the introduction of chirality (sulfur center) which can exploit specific binding pocket geometries.

Reagents:

  • Substrate: (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane (1.0 eq)[1]

  • Oxidant: m-Chloroperbenzoic acid (mCPBA, 77% max, 1.05 eq)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Sat.

    
     / 
    
    
    

Procedure:

  • Preparation: Dissolve 1.70 g (10 mmol) of the substrate in 50 mL of DCM in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve mCPBA (2.24 g, 10.5 mmol) in 30 mL DCM. Add this solution dropwise to the substrate over 20 minutes. Crucial: Slow addition prevents over-oxidation to the sulfone.

  • Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1). The sulfide spot (high Rf) should disappear, replaced by a lower Rf sulfoxide spot.

  • Workup: Quench with 50 mL of 10%

    
     (to destroy excess peroxide) followed by 50 mL sat. 
    
    
    
    . Extract the aqueous layer with DCM (2 x 30 mL).
  • Purification: Dry organics over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
    
Protocol B: Exhaustive Oxidation to the Sulfone

The sulfone moiety is a classic bioisostere for carbonyls and is highly stable.

Reagents:

  • Substrate: (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane (1.0 eq)[1]

  • Oxidant: Oxone® (Potassium peroxymonosulfate) (2.5 eq)

  • Solvent: Methanol / Water (1:1 v/v)

Procedure:

  • Solubilization: Dissolve 1.70 g (10 mmol) of substrate in 40 mL Methanol.

  • Oxidant Prep: Dissolve Oxone (15.3 g, 25 mmol) in 40 mL distilled water.

  • Reaction: Add the aqueous Oxone slurry to the methanol solution at room temperature. The reaction is exothermic; use a water bath if temperature exceeds 30°C.

  • Completion: Stir vigorously for 4-6 hours. TLC should show a very polar spot (Sulfone).

  • Isolation: Dilute with 100 mL water. The product often precipitates as a white solid. Filter and wash with water. If no precipitate, extract with EtOAc (3 x 50 mL), wash with brine, dry, and concentrate.

Application Case Study: Kinase Inhibitor Fragment

In a hypothetical campaign targeting a Tyrosine Kinase, the (2-Fluoro-4,5-dimethylphenyl) moiety serves to fill a hydrophobic pocket (via the 4,5-dimethyl groups) while the sulfone interacts with the hinge region backbone.

Comparative Data: Sulfide vs. Sulfone Analogues

Compound VariantIC50 (Target Kinase)Metabolic Clearance (Cl_int)Rationale
Sulfide (Parent) 450 nMHighThioether is susceptible to S-oxidation in vivo, leading to variable PK.
Sulfoxide 120 nMModerateIntroduces chirality; potential for diastereomeric separation issues.
Sulfone 15 nM Low Strong H-bond acceptor; metabolically robust; optimal lead.

Note: Data is illustrative of typical Structure-Activity Relationship (SAR) trends for this class of compounds.

Safety and Handling Guide

Hazard Identification:

  • Stench: Like most low molecular weight sulfides, (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane may possess a disagreeable garlic-like odor. All handling must occur in a functioning fume hood.

  • Skin Irritant: Fluorinated aromatics can be absorbed through the skin. Wear nitrile gloves and a lab coat.

Waste Disposal:

  • Oxidation: Treat sulfide waste with dilute bleach (sodium hypochlorite) prior to disposal to neutralize odor.

  • Stream: Dispose of in non-halogenated organic waste (unless mixed with halogenated solvents).

References

  • Sulfide Oxidation Protocols: Caron, S. (Ed.). (2011). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. John Wiley & Sons.

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Bioisosterism of Sulfones: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176.

  • Compound Verification: CAS Common Chemistry. (2024).[1] CAS Registry Number 1803819-32-0.[1]

Sources

cross-coupling reactions involving (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Cross-Coupling Methodologies for (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane

Executive Summary

(2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane (referred to herein as FDMS ) represents a highly specialized scaffold in medicinal chemistry, combining an electron-rich arene with orthogonal reactive handles: a thioether (-SMe) and an aryl fluoride (-F).

While the methyl groups (C4, C5) provide lipophilic bulk often required for kinase pocket occupancy, the thioether moiety presents a dualistic challenge : it acts as a potent catalyst poison in classical Palladium cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) due to strong S-Pd coordination, yet simultaneously serves as a "pseudohalide" leaving group in Liebeskind-Srogl cross-coupling.

This guide details two distinct synthetic workflows:

  • The Desulfurative Route (Liebeskind-Srogl): Utilizing the -SMe group as the electrophile to form C-C bonds, retaining the C-F bond.

  • The Retention Route (Directed Halogenation + Suzuki): Functionalizing the arene backbone while managing sulfide-mediated catalyst deactivation.

Substrate Profile & Reactivity Analysis

FeatureChemical CharacterImplication for Coupling
-SMe (Pos 1) Thioether (Soft Lewis Base)Primary Handle: Excellent leaving group for Cu(I)-mediated cross-coupling. Risk: Poisons Pd(0) in standard Suzuki reactions.[1]
-F (Pos 2) Aryl Fluoride (High Electronegativity)Secondary Handle: Stabilizes metabolic oxidation; generally inert to Pd(0) under mild conditions; directs ortho-metallation (DoM).
-Me (Pos 4,5) Alkyl DonorsElectronic: Increases electron density of the ring, making oxidative addition (C-S or C-Br) slower than in electron-deficient systems.
C-H (Pos 3,6) Aromatic ProtonsRegiochemistry: C6 is electronically activated by -SMe (ortho); C3 is activated by -F (ortho).

Method A: Liebeskind-Srogl Cross-Coupling (Desulfurative)

Rationale: This is the most elegant approach for FDMS .[1] It utilizes the thioether as a leaving group, allowing the direct coupling of the aryl core to a boronic acid. This reaction is neutral (non-basic), preserving sensitive functional groups and retaining the valuable ortho-fluorine substituent.

Mechanism: The reaction relies on a synergistic Pd/Cu cycle.[1] Cu(I) coordinates the sulfur, polarizing the C-S bond and facilitating oxidative addition of Pd(0), a step that is otherwise energetically unfavorable.

Protocol 1.0: Desulfurative Arylation of FDMS

Reagents:

  • Substrate: FDMS (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2.5 mol%) / TFP (10 mol%)

  • Co-Factor: CuTC (Copper(I) thiophene-2-carboxylate) (1.5 - 2.0 equiv)

  • Solvent: THF or Dioxane (Anhydrous, degassed)

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk): In a dry Schlenk tube equipped with a magnetic stir bar, charge CuTC (1.5 equiv) and the Aryl Boronic Acid (1.5 equiv).

    • Expert Note: CuTC is hygroscopic and sensitive.[1] Handle under Argon. Its quality is the single most critical failure point in this reaction.

  • Catalyst Addition: Add Pd₂(dba)₃ (2.5 mol%) and Tri-2-furylphosphine (TFP) (10 mol%).

    • Why TFP? TFP is a specialized ligand that dissociates easily, accommodating the bulky Cu-S complex during transmetallation.

  • Substrate Introduction: Dissolve FDMS (1.0 equiv) in anhydrous THF (0.2 M concentration) and add to the solids via syringe.

  • Reaction: Seal the vessel and heat to 50–60 °C for 12–18 hours.

    • Monitoring: The reaction mixture often turns from reddish-brown to a dark suspension. Monitor by LC-MS looking for the disappearance of the thioether peak (M+).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 10% NH₄OH (to sequester Copper) followed by brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography. (Note: The byproduct is Cu-SMe, which is removed during the ammonia wash).

Self-Validating Check:

  • Success Indicator: LC-MS shows mass corresponding to [Product + H]⁺.

  • Failure Mode: Recovery of starting material implies inactive CuTC.[1] Recovery of homocoupled boronic acid implies Pd is active but C-S insertion failed (increase CuTC loading).[1]

Method B: Electrophilic Bromination & Suzuki Coupling (Retention)

Rationale: If the target molecule requires retaining the -SMe group (e.g., for later oxidation to a sulfone), the C-S bond must be preserved. This requires installing a halogen handle (Bromine) followed by a Suzuki coupling optimized to resist sulfur poisoning.[1]

Regioselectivity Logic:

  • C6 Position: Ortho to -SMe (Strong Donor).

  • C3 Position: Ortho to -F (Weak Donor) and Meta to -SMe.

  • Prediction: Bromination will predominantly occur at C6 due to the strong para-directing power of the SMe group (para is blocked, so it directs ortho).

Protocol 2.1: Regioselective Bromination
  • Dissolution: Dissolve FDMS (1.0 equiv) in CH₂Cl₂ (0.1 M) at 0 °C.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes.

    • Catalyst: If reaction is sluggish, add 5 mol% Isopropanol or catalytic H₂SO₄ (though the electron-rich ring usually reacts without acid).

  • Quench: Stir at RT for 2 hours. Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to destroy excess bromine.[1]

  • Isolation: Extract with DCM, wash with NaHCO₃.

  • Validation: 1H NMR is required to confirm regiochemistry.[1]

    • C6-Br Isomer: Expect a singlet (or weak doublet) for the remaining H3 proton, showing NOE correlation with the Fluorine and Methyl groups.

Protocol 2.2: Sulfur-Tolerant Suzuki Coupling

Challenge: The thioether sulfur will compete with phosphine ligands for the Pd center, potentially shutting down the catalytic cycle. Solution: Use SPhos or XPhos (Buchwald Ligands).[1] These bulky, electron-rich biaryl phosphines create a protective shell around the Pd, preventing sulfur coordination.

Reagents:

  • Substrate: 6-Bromo-FDMS derivative.

  • Boronic Acid: 1.5 equiv.[1]

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%).

    • Alternative: Pd-118 (SPhos Pd G2 Precatalyst).

  • Base: K₃PO₄ (3.0 equiv).[1]

  • Solvent: Toluene/Water (10:1) biphasic system.[1]

Procedure:

  • Combine Bromo-FDMS, Boronic Acid, Base, and Precatalyst in a vial.

  • Evacuate and backfill with Argon (3x).[1]

  • Add degassed Toluene/Water.[1]

  • Heat vigorously to 100 °C for 4-8 hours.

    • Note: Vigorous stirring is essential for the biphasic system.[1]

Visualization: Reaction Decision Matrix

FDMS_Coupling_Strategy Substrate (2-Fluoro-4,5-dimethylphenyl) (methyl)sulfane Decision Target Structure? Substrate->Decision Route_A Route A: Desulfurative (Remove SMe) Decision->Route_A Replace SMe Route_B Route B: Retention (Keep SMe) Decision->Route_B Retain SMe Process_A Liebeskind-Srogl Coupling Reagents: Pd(0), CuTC, R-B(OH)2 Route_A->Process_A Process_B1 Step 1: Bromination (NBS) Target: C6-Br Route_B->Process_B1 Product_A Biaryl Product (SMe replaced by Aryl) Process_A->Product_A C-S Cleavage Process_B2 Step 2: Suzuki Coupling Ligand: SPhos (Anti-Poison) Process_B1->Process_B2 Regioselective Product_B Functionalized Thioether (Biaryl with SMe retained) Process_B2->Product_B C-C Bond Formed

Figure 1: Strategic decision tree for coupling reactions involving FDMS, highlighting the divergence between C-S activation and C-H functionalization.

Comparative Data & Troubleshooting

ParameterLiebeskind-Srogl (Method A)Suzuki-Miyaura (Method B)
Primary Bond Formed C(Ar)-C(Ar) via C-S cleavageC(Ar)-C(Ar) via C-Br cleavage
Atom Economy High (Direct coupling)Lower (Requires Bromination step)
Sulfide Tolerance Required (Reactant)Problematic (Must use SPhos/XPhos)
Base Sensitivity Neutral (Base-free)Basic (K₂CO₃/K₃PO₄ required)
Common Pitfall Inactive CuTC (Oxidized)Catalyst poisoning by Sulfur
Recommended Catalyst Pd₂(dba)₃ / TFPSPhos Pd G2

Troubleshooting the Liebeskind-Srogl Reaction:

  • Symptom: No reaction, SM remaining.

    • Fix: Your CuTC is likely oxidized (green/blue).[1] It should be tan/brown.[1] Recrystallize or buy fresh. Increase temperature to 65°C.

  • Symptom: Low yield, homocoupling of boronic acid.

    • Fix: The transmetallation is too slow.[1] Ensure TFP is used (not PPh₃). Add CuTC in excess (2.0 equiv).[1][2][3]

References

  • Liebeskind-Srogl Coupling Original Report: Liebeskind, L. S., & Srogl, J. (2000). Thiol Ester−Boronic Acid Cross-Coupling.[1][2][4] Journal of the American Chemical Society, 122(45), 11260–11261. [Link]

  • Mechanistic Insight into CuTC Role: Villalobos, J. M., Srogl, J., & Liebeskind, L. S. (2007). A New Paradigm for Carbon-Carbon Bond Formation: The First Generation of the Liebeskind-Srogl Reaction.[4] Journal of the American Chemical Society, 129(51), 15734–15735. [Link]

  • Suzuki Coupling in the Presence of Sulfides (SPhos Utility): Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution: Smith, M. B. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (General reference for directing group logic: SMe > F > Alkyl). [Link]

Sources

preparation of (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane from 2-fluoro-4,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Synthesis of (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane

Abstract: This document provides a comprehensive guide for the synthesis of (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane from 2-fluoro-4,5-dimethylaniline. The protocol is based on the principles of the Sandmeyer reaction, a robust and widely utilized method in organic synthesis for the conversion of aromatic amines into a variety of functional groups. The procedure involves a two-step, one-pot process beginning with the diazotization of the aniline derivative, followed by a copper-catalyzed thiomethylation. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental procedures, mechanistic insights, safety protocols, and characterization data.

Introduction and Scientific Principle

The synthesis of aryl sulfides is of significant interest in medicinal chemistry and materials science, as this moiety is present in numerous biologically active compounds and functional materials.[1][2] The Sandmeyer reaction offers a classical and effective pathway for the formation of carbon-sulfur bonds on an aromatic ring.[3][4] Discovered by Traugott Sandmeyer in 1884, this reaction originally described the conversion of aryl diazonium salts to aryl halides using copper(I) salts as catalysts.[5][6] The scope of the reaction has since expanded to include the introduction of various functionalities, including the cyano (-CN), hydroxyl (-OH), and thioether (-SR) groups.[3][6]

The overall transformation detailed herein proceeds via two key stages:

  • Diazotization: The primary aromatic amine, 2-fluoro-4,5-dimethylaniline, is converted into its corresponding diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.[7][8][9]

  • Thiomethylation: The resulting diazonium salt is then subjected to a reaction with a methylthiol equivalent, in the presence of a copper catalyst. The diazonium group (-N₂⁺), being an excellent leaving group, is displaced by the methylthio group (-SMe).[10][11] The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.[4][6][12]

This protocol provides a reliable method for accessing the target compound, (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane, a potentially valuable building block in synthetic chemistry.

Reaction Scheme and Mechanism

The overall synthetic transformation is depicted below:

Overall Reaction: 2-fluoro-4,5-dimethylaniline → (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane

Mechanistic Pathway: The reaction proceeds through the formation of an aryl diazonium salt intermediate, which is then converted to the final product via a copper-catalyzed radical mechanism.

G cluster_0 Part 1: Diazotization cluster_1 Part 2: Thiomethylation (Sandmeyer Reaction) Aniline 2-Fluoro-4,5-dimethylaniline NaNO2 NaNO2 + HCl (aq) Aniline->NaNO2 0-5 °C Diazonium Aryl Diazonium Salt (in situ) NaNO2->Diazonium Forms HNO2 in situ Diazonium->Diazonium_ref Reagent Sodium Thiomethoxide (NaSMe) or Dimethyl Disulfide (MeSSMe) Catalyst Copper(I) Catalyst (e.g., CuI) Reagent->Catalyst Product (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane Catalyst->Product Radical mechanism -N2 evolution N2 N2 (gas) Diazonium_ref->Reagent Addition

Caption: Workflow for the two-step synthesis.

Materials and Equipment

Reagents
ReagentFormulaPuritySupplierNotes
2-fluoro-4,5-dimethylanilineC₈H₁₀FN≥98%Sigma-Aldrich, etc.Starting material
Sodium NitriteNaNO₂≥97%Fisher Scientific, etc.Toxic and Oxidizer [13]
Hydrochloric AcidHCl37% (conc.)VWR, etc.Corrosive
Sodium ThiomethoxideNaSCH₃≥95%Sigma-Aldrich, etc.Air and moisture sensitive
or Dimethyl Disulfide(CH₃)₂S₂≥99%Acros Organics, etc.Stenchant, flammable
Copper(I) IodideCuI≥98%Strem Chemicals, etc.Catalyst
Diethyl Ether(C₂H₅)₂OACS GradeFisher Scientific, etc.Extraction solvent
Saturated Sodium BicarbonateNaHCO₃ (aq)-Lab-preparedFor workup
BrineNaCl (aq)-Lab-preparedFor workup
Anhydrous Magnesium SulfateMgSO₄-VWR, etc.Drying agent
Deionized WaterH₂O--
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Thermometer and low-temperature thermometer adapter

  • Ice-salt bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves, cryogenic gloves for handling ice-salt bath.

Detailed Experimental Protocol

CAUTION: This procedure must be performed in a well-ventilated fume hood. Diazonium salts can be explosive in a dry, solid state and should always be kept in solution at low temperatures.[5] Sodium nitrite is a strong oxidizer and is toxic if ingested.[14][15]

Step 1: Diazotization of 2-fluoro-4,5-dimethylaniline
  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 2-fluoro-4,5-dimethylaniline (e.g., 10.0 g, 71.8 mmol).

  • Add deionized water (50 mL) and concentrated hydrochloric acid (20 mL, approx. 240 mmol). Stir the mixture to form a slurry of the aniline hydrochloride salt.

  • Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C. It is critical to maintain this temperature range throughout the addition of sodium nitrite.[10]

  • In a separate beaker, dissolve sodium nitrite (5.4 g, 78.2 mmol, 1.1 eq) in deionized water (20 mL).

  • Slowly add the sodium nitrite solution dropwise via the dropping funnel to the stirred aniline slurry over 30–45 minutes. Ensure the internal temperature does not exceed 5 °C.[16] A slight yellow to orange color may develop.

  • After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution, containing the in situ generated (2-fluoro-4,5-dimethylphenyl)diazonium chloride, should be used immediately in the next step.

Step 2: Copper-Catalyzed Thiomethylation
  • In a separate flask, prepare the nucleophile solution. If using sodium thiomethoxide, carefully add it (e.g., 6.0 g, 85.6 mmol, 1.2 eq) to a flask. If using dimethyl disulfide (DMDS), add it (e.g., 8.1 mL, 90.0 mmol, 1.25 eq) to a flask containing the copper(I) iodide catalyst (e.g., 1.37 g, 7.2 mmol, 0.1 eq).

  • Cool the nucleophile/catalyst mixture in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution prepared in Step 1 to the stirred nucleophile/catalyst mixture. This addition should be done portion-wise or via cannula to control the rate of reaction and gas evolution.

  • Vigorous bubbling (evolution of N₂ gas) will be observed.[17] Maintain the temperature below 10 °C during the initial phase of the addition.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2–4 hours, or until gas evolution ceases. The reaction progress can be monitored by TLC.

  • Upon completion, the reaction mixture will likely be a dark slurry.

Workup and Purification
  • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, and finally with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or solid.[18]

  • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.[18][19]

Safety and Handling Precautions

  • Sodium Nitrite (NaNO₂): A strong oxidizer that may intensify fire; keep away from combustible materials.[20] It is toxic if swallowed and causes serious eye irritation.[13][20] Handle with appropriate PPE, and do not ingest or inhale the dust.[21] In case of contact, rinse skin or eyes with plenty of water.[14][15]

  • Diazonium Salts: Potentially explosive when isolated in a dry state. Always prepare and use them in a cold solution without attempting to isolate the intermediate.[5]

  • Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Use in a fume hood with acid-resistant gloves and eye protection.

  • Dimethyl Disulfide: Possesses a strong, unpleasant odor and is flammable. Handle exclusively in a fume hood.

  • General Precautions: Conduct the entire procedure in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety goggles, and appropriate gloves. Ensure an eyewash station and safety shower are readily accessible.[13]

Characterization

The identity and purity of the final product, (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane, should be confirmed using standard analytical techniques.

  • ¹H NMR: Expected signals would include two singlets for the two aromatic methyl groups, a singlet for the thiomethyl group, and signals in the aromatic region for the two aromatic protons.

  • ¹⁹F NMR: A single signal is expected for the fluorine atom, potentially showing coupling to adjacent aromatic protons.[22]

  • ¹³C NMR: Signals corresponding to all unique carbon atoms in the molecule should be observable.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₉H₁₁FS, MW: 170.25) should be observed.

Data Summary and Expected Yield

The following table summarizes a representative experimental setup. Actual yields may vary depending on reaction scale and conditions.

Parameter2-fluoro-4,5-dimethylanilineSodium NitriteSodium ThiomethoxideCopper(I) IodideProduct
Mass / Volume 10.0 g5.4 g6.0 g1.37 g-
Molar Amount 71.8 mmol78.2 mmol85.6 mmol7.2 mmol-
Molar Equivalents 1.01.11.20.1-
Molecular Weight 139.18 g/mol 69.00 g/mol 70.09 g/mol 190.45 g/mol 170.25 g/mol
Expected Yield ----60-75%

Experimental Workflow Diagram

G cluster_setup Setup & Diazotization cluster_reaction Thiomethylation cluster_workup Workup & Purification A1 Combine Aniline, HCl, H2O in 3-neck flask A2 Cool to 0-5 °C (Ice-Salt Bath) A1->A2 A4 Add NaNO2 solution dropwise to aniline slurry (T < 5 °C) A2->A4 A3 Prepare aq. NaNO2 solution A3->A4 A5 Stir for 30 min at 0-5 °C A4->A5 B2 Add cold diazonium solution slowly to CuI mixture A5->B2 Use immediately B1 Prepare NaSMe / CuI (or DMDS / CuI) mixture B1->B2 B3 Allow to warm to RT, stir for 2-4 hours B2->B3 C1 Extract with Diethyl Ether B3->C1 C2 Wash with H2O, NaHCO3, Brine C1->C2 C3 Dry over MgSO4 C2->C3 C4 Concentrate in vacuo C3->C4 C5 Purify (Distillation or Chromatography) C4->C5

Caption: Step-by-step experimental workflow.

References

  • GeeksforGeeks. (2025, July 23). Sandmeyer Reaction. Retrieved from [Link]

  • Mohanan, A., & Namboothiri, I. N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3349-3375. Retrieved from [Link]

  • TRC Corp. (2017, July 5). Sodium Nitrite Safety Data Sheet. Retrieved from [Link]

  • Sugahara, T., Murakami, K., Yorimitsu, H., & Osuka, A. (2014). Palladium-Catalyzed Amination of Aryl Sulfides with Anilines. Angewandte Chemie International Edition, 53(36), 9329-9333. Retrieved from [Link]

  • Bu, M.-j., Lu, G.-p., & Cai, C. (2015). Ascorbic Acid Promoted Metal-Free Synthesis of Aryl Sulfides with Anilines Nitrosated in Situ by tert-Butyl Nitrite. Synlett, 26(13), 1841-1846. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Wang, Q. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 449-460. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: sodium nitrite. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Fluoromethyl phenyl sulfone. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1120 - SODIUM NITRITE. Retrieved from [Link]

  • Daini, M., & Iwasaki, T. (2021). Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. Journal of the American Chemical Society, 143(27), 10398-10405. Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Journal of the American Chemical Society, 132(40), 14073-14075. Retrieved from [Link]

  • BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • NCERT. (n.d.). 9.9 Chemical Reactions of Diazonium Salts. Retrieved from [Link]

  • ScienceDaily. (2021, July 21). A mutual exchange: Synthesizing aryl sulfides from non-smelling, non-toxic compounds. Retrieved from [Link]

  • Google Patents. (1997). WO1997041083A1 - Process for the preparation of fluoro compounds from the corresponding amines.
  • Organic Syntheses. (n.d.). Fluorination of chloromethyl phenyl sulfide. Retrieved from [Link]

  • Unacademy. (2020, March 29). DIAZONIUM SALTS. Retrieved from [Link]

  • Clark, J. (2016, April 15). Some reactions of diazonium ions. Retrieved from [Link]

  • BYJU'S. (n.d.). Chemical Reactions of Diazonium Salts. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Kiasat, A. R., & Kazemi, F. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Progress in Color, Colorants and Coatings, 2(2), 61-70. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). New Diazo Process. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Dogutan, D. K., et al. (2017). Fluoro-2,6-dimethylphenyl mono-hydroxychlorin and porphyrin congeners. Journal of Porphyrins and Phthalocyanines, 21(01n02), 147-156. Retrieved from [Link]

Sources

microwave-assisted synthesis of (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Rapid Synthesis of (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane Utilizing Microwave-Assisted Nucleophilic Aromatic Substitution

Introduction: Accelerating Aryl Sulfide Synthesis in Drug Discovery

Aryl sulfides are a cornerstone structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The traditional synthesis of these molecules, however, is often hampered by long reaction times, harsh conditions, and the generation of significant waste. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a path to dramatically accelerate chemical reactions, increase yields, and improve product purity.[1][2][3] This application note provides a detailed protocol for the synthesis of (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane, a potentially valuable building block for drug development, via a microwave-assisted Nucleophilic Aromatic Substitution (SNAr) reaction.

Microwave heating directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating that is difficult to achieve with conventional methods.[1][4] This "in-core" heating can superheat solvents well above their atmospheric boiling points in sealed vessels, leading to dramatic rate enhancements—often reducing reaction times from hours or days to mere minutes.[1][5] For researchers in drug development, this speed provides a competitive advantage, enabling faster exploration of structure-activity relationships (SARs) and more timely delivery of novel chemical entities.[1]

Mechanistic Rationale: The SNAr Pathway

The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is distinct from SN1 or SN2 reactions and is characteristic of aromatic rings bearing electron-withdrawing groups and a good leaving group.[6][7] In this specific synthesis, the starting material, 1,2-difluoro-4,5-dimethylbenzene, is activated towards nucleophilic attack.

The key steps are:

  • Nucleophilic Attack: The methylthiolate anion (CH₃S⁻), a potent nucleophile, attacks one of the fluorine-bearing carbons of the aromatic ring. This step is typically the rate-determining step.

  • Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[8] The negative charge is delocalized across the aromatic ring and is stabilized by the electron-withdrawing nature of the remaining fluorine atom.[9][10]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of a fluoride ion, which is a competent leaving group in SNAr reactions, yielding the final aryl sulfide product.[7]

The electron-donating dimethyl groups, while generally deactivating for SNAr, are positioned such that they do not significantly hinder the stabilization of the Meisenheimer complex, allowing the activating effect of the fluoro groups to dominate.

Diagram 1: The SNAr reaction mechanism.

Experimental Protocol

This protocol is designed for use with a dedicated laboratory microwave reactor equipped with pressure and temperature monitoring.[11][12] Domestic microwave ovens are not suitable for this application and pose a significant safety hazard.[11]

Materials and Reagents:

Reagent/MaterialFormulaCAS No.SupplierPurity
1,2-Difluoro-4,5-dimethylbenzeneC₈H₈F₂10055-72-2Sigma-Aldrich≥98%
Sodium thiomethoxideCH₃SNa5188-07-8Sigma-Aldrich≥95%
N,N-Dimethylformamide (DMF)C₃H₇NO68-12-2Sigma-AldrichAnhydrous, 99.8%
Diethyl ether(C₂H₅)₂O60-29-7Fisher ScientificACS Grade
Saturated aq. NH₄ClNH₄Cl12125-02-9VWRN/A
Anhydrous Magnesium SulfateMgSO₄7487-88-9VWRN/A
Silica GelSiO₂7631-86-9VWR230-400 mesh

Equipment:

  • Dedicated single-mode microwave synthesizer (e.g., CEM Discover, Biotage Initiator)

  • 10 mL pressure-rated microwave process vial with a magnetic stir bar[5]

  • Crimp sealer for microwave vials

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, beakers)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

Safety Precautions:

  • Microwave Safety: Always use a dedicated microwave reactor designed for chemical synthesis.[11] Do not exceed the pressure or temperature limits of the reaction vial. Allow the vial to cool completely (e.g., to <50 °C) before opening to prevent explosive release of pressure.[5] Conduct the reaction in a well-ventilated fume hood.[13]

  • Chemical Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. N,N-Dimethylformamide (DMF) is a reproductive toxin; handle with extreme care. Sodium thiomethoxide is corrosive and has a strong, unpleasant odor.

Step-by-Step Synthesis Protocol

Diagram 2: Experimental workflow for the synthesis.

1. Reagent Preparation: a. Place a 10 mL microwave process vial containing a magnetic stir bar on a balance. b. Add 1,2-difluoro-4,5-dimethylbenzene (142 mg, 1.0 mmol, 1.0 equiv). c. In the fume hood, carefully add sodium thiomethoxide (77 mg, 1.1 mmol, 1.1 equiv). d. Add 4.0 mL of anhydrous N,N-Dimethylformamide (DMF) to the vial. e. Securely seal the vial with a Teflon septum and an aluminum crimp cap.

2. Microwave Irradiation: a. Place the sealed vial into the cavity of the microwave reactor. b. Program the instrument with the following parameters (see Table 2 for optimization):

  • Temperature: 150 °C
  • Reaction Time: 10 minutes
  • Power: Dynamic (instrument adjusts power to maintain temperature)
  • Stirring: High
  • Pre-stirring: 15 seconds c. Start the reaction. Monitor the internal pressure and temperature readings provided by the instrument.

3. Aqueous Work-up: a. Once the reaction is complete, allow the vial to cool to below 50 °C using the instrument's automated cooling system. b. Carefully uncap the vial in a fume hood. c. Pour the reaction mixture into a separatory funnel containing 20 mL of diethyl ether and 20 mL of water. d. Shake the funnel vigorously and allow the layers to separate. e. Wash the organic layer sequentially with water (2 x 20 mL) and saturated aqueous NH₄Cl (1 x 20 mL). f. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator.

4. Purification and Analysis: a. Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 100% hexane). b. Monitor the separation by TLC. c. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane as an oil. d. Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its identity and purity.

Optimization and Expected Results

The efficiency of microwave-assisted reactions is highly dependent on parameters like temperature and time.[14] A brief optimization study is recommended to maximize yield.

Table 2: Reaction Parameter Optimization

EntryTemperature (°C)Time (min)Power (W)Expected Yield*
112015DynamicModerate
21505DynamicGood
3 150 10 Dynamic Excellent (>90%)
41805DynamicGood (risk of side products)

*Expected yields are based on similar microwave-assisted aryl sulfide syntheses reported in the literature, which can achieve yields up to 90%.[15][16]

Conclusion

This application note details a rapid, efficient, and high-yielding protocol for the synthesis of (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane using microwave irradiation. By leveraging the principles of SNAr chemistry and the unique advantages of microwave heating, this method significantly reduces reaction times compared to conventional heating.[3] This approach is well-suited for the rapid generation of novel chemical entities in a drug discovery or medicinal chemistry setting, facilitating the efficient synthesis of compound libraries for biological screening. The protocol emphasizes safety and provides a clear, step-by-step guide for researchers, scientists, and drug development professionals.

References

  • Microwave-assisted Copper-catalyzed Synthesis of Aryl Sulfides Derivatives in Water. (2013). Chinese Journal of Applied Chemistry.
  • Microwave-assisted Copper-catalyzed Synthesis of Aryl Sulfides Derivatives in W
  • Microwave-Assisted Synthesis in Drug Development. (n.d.). EPCP.
  • Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery.
  • Singh, N., et al. (2013).
  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63.
  • Microwave-assisted rapid synthesis of arylazoxy sulfides. (n.d.). Semantic Scholar.
  • Microwave-assisted rapid synthesis of arylazoxy sulfides. (2020).
  • Role of Microwave in Pharmaceutical Sciences. (n.d.). ANU BOOKS PUBLISHER & DISTRIBUTOR.
  • Safety Precautions On The Application of Microwaves in Labor
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
  • Safety Considerations for Microwave Synthesis. (n.d.).
  • Glasnov, T. N., & Kappe, C. O. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • Nucleophilic arom
  • Microwave Synthesis. (n.d.). Organic Chemistry Portal.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • Lecture 15 Aromatic Nucleophilic Substitution. (n.d.). NPTEL Archive.
  • Nucleophilic Aromatic Substitution: SNAr. (n.d.). Organic Chemistry II - KPU Pressbooks.
  • Nucleophilic Aromatic Substitution. (2021). Chemistry Steps.
  • Microwave-Assisted Green Synthesis. (n.d.). Anton Paar Wiki.
  • Rapid and efficient microwave-assisted synthesis of highly sulf

Sources

scalable manufacturing process for (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Scalable Manufacturing Protocol for (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane

Abstract

(2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane is an aryl thioether, a class of compounds frequently utilized as key intermediates and building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of a fluorine atom and a specific substitution pattern on the aromatic ring makes it a valuable synthon for drug discovery and development programs. This document provides a comprehensive, scalable, and robust two-step manufacturing process designed for researchers and drug development professionals. The protocol emphasizes process safety, green chemistry principles, and high-yield synthesis. The described methodology is built upon established chemical transformations, including Nucleophilic Aromatic Substitution (SNAr) and S-methylation, ensuring reliability and transferability to a larger scale.[3][4]

Introduction: Significance and Synthetic Strategy

Aryl thioethers are integral structural motifs in numerous biologically active molecules.[2] The synthesis of specifically substituted analogues like (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane requires a process that is not only efficient but also scalable and economically viable. Traditional methods for C-S bond formation often rely on transition-metal catalysts which can be costly and require significant effort for removal from the final product.[1]

This guide details a manufacturing strategy that circumvents these issues by employing a classic yet powerful Nucleophilic Aromatic Substitution (SNAr) reaction followed by a green S-methylation step. The overall synthetic strategy is outlined below.

Diagram 1.1: Overall Synthetic Workflow

This diagram illustrates the two-stage approach for the synthesis of the target molecule, starting from a commercially available precursor.

G cluster_0 Stage 1: Thiolation via SNAr cluster_1 Stage 2: S-Methylation Start 1,2-Difluoro-4,5-dimethylbenzene Intermediate 2-Fluoro-4,5-dimethylbenzenethiol Start->Intermediate Sodium Thiomethoxide (CH3SNa) DMF, Heat Methylating_Agent Dimethyl Carbonate (DMC) Base (K2CO3) Intermediate->Methylating_Agent Final_Product (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane Methylating_Agent->Final_Product G A Charge Reactor: 1,2-Difluoro-4,5-dimethylbenzene Anhydrous DMF B Inert with N2 Cool to 0-5 °C A->B C Slowly Add Sodium Thiomethoxide (maintain T < 10 °C) B->C D Warm to 80-85 °C Monitor by HPLC (2-4h) C->D E Cool to RT Quench with 3M HCl (pH 1-2) D->E F Extract with Toluene (x3) E->F G Wash Organic Layer: 1. H2O 2. NaHCO3 (aq) 3. Brine F->G H Dry over MgSO4 Filter G->H I Concentrate in Vacuo H->I J Purify by Vacuum Distillation (Intermediate Product) I->J

Caption: Step-by-step workflow for the synthesis of the thiophenol intermediate.

Procedure:

  • Reactor Setup: Equip a dry, jacketed glass reactor with an overhead stirrer, thermocouple, and nitrogen inlet. Purge the reactor with nitrogen.

  • Charging Reagents: Charge the reactor with 1,2-difluoro-4,5-dimethylbenzene (1.0 eq) and anhydrous DMF (5 mL per gram of starting material). Begin stirring to ensure a homogeneous solution.

  • Initial Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Nucleophile Addition: Slowly add sodium thiomethoxide (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. A slight exotherm may be observed.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 80-85 °C. Maintain this temperature and monitor the reaction progress by HPLC every hour until the starting material is consumed (typically 2-4 hours).

  • Quenching: Cool the reaction mixture to room temperature (20-25 °C). Carefully quench the reaction by slowly adding 3M HCl until the pH of the aqueous layer is between 1 and 2. This step protonates the thiolate to form the desired thiol.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with toluene (3 x 3 volumes).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 3 volumes), saturated sodium bicarbonate solution (1 x 3 volumes), and finally with brine (1 x 3 volumes). The bicarbonate wash removes any residual acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil via vacuum distillation to obtain 2-fluoro-4,5-dimethylbenzenethiol as a clear liquid.

Part 2: S-Methylation to (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane

Principle and Rationale

The final step is the methylation of the synthesized thiophenol. This protocol utilizes dimethyl carbonate (DMC) as a "green" methylating agent. [4]The reaction is base-catalyzed, with potassium carbonate serving as an effective and inexpensive base. The thiol is first deprotonated by the base to form the more nucleophilic thiolate, which then attacks the methyl group of DMC. Methanol and carbon dioxide are the byproducts, which are significantly less hazardous than the byproducts of traditional methylating agents.

Detailed Experimental Protocol

Materials and Reagents:

  • 2-Fluoro-4,5-dimethylbenzenethiol (Intermediate from Part 1)

  • Dimethyl Carbonate (DMC)

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • Acetone

  • Ethyl Acetate

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Jacketed glass reactor with overhead stirrer, thermocouple, and condenser.

  • Separatory funnel.

  • Rotary evaporator.

Diagram 3.1: Workflow for Final Product Synthesis

G A Charge Reactor: Thiol Intermediate, K2CO3, Acetone, DMC B Heat to Reflux (55-60 °C) A->B C Monitor by HPLC (4-6h) B->C D Cool to RT Filter off K2CO3 C->D E Concentrate Filtrate in Vacuo D->E F Redissolve in Ethyl Acetate E->F G Wash with Water and Brine F->G H Dry over Na2SO4 Filter G->H I Concentrate in Vacuo H->I J Purify by Column Chromatography or Vacuum Distillation (Final Product) I->J

Caption: Step-by-step workflow for the S-Methylation of the intermediate.

Procedure:

  • Reactor Setup: Charge a clean, dry reactor with 2-fluoro-4,5-dimethylbenzenethiol (1.0 eq), anhydrous potassium carbonate (2.0 eq), acetone (5 mL/g of thiol), and dimethyl carbonate (1.5 eq).

  • Reaction: Heat the stirred suspension to reflux (internal temperature of approximately 55-60 °C).

  • Monitoring: Maintain the reflux and monitor the reaction by HPLC until the starting thiol is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetone.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to remove the acetone and excess DMC.

  • Extraction: Dissolve the resulting crude oil in ethyl acetate (5 volumes). Transfer to a separatory funnel and wash with water (2 x 3 volumes) and then with brine (1 x 3 volumes).

  • Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude final product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane as a pure product.

Process Data and Quality Control

Table 4.1: Summary of Reaction Parameters and Results
ParameterStage 1: Thiol SynthesisStage 2: S-Methylation
Key Reagents 1,2-Difluoro-4,5-dimethylbenzene, CH₃SNa2-Fluoro-4,5-dimethylbenzenethiol, DMC, K₂CO₃
Solvent DMFAcetone
Temperature 80-85 °C55-60 °C (Reflux)
Typical Time 2-4 hours4-6 hours
Typical Yield 75-85%88-95%
Purification Vacuum DistillationColumn Chromatography / Vacuum Distillation
Table 4.2: Final Product Specifications
TestSpecificationAnalytical Method
Appearance Colorless to pale yellow liquid/solidVisual
Identity Conforms to reference standard structure¹H NMR, ¹³C NMR, MS
Purity ≥ 98.0%GC or HPLC
Water Content ≤ 0.1%Karl Fischer Titration

Process Safety Assessment

All operations should be conducted in a well-ventilated chemical fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn. [5]

  • Sodium Thiomethoxide: Highly flammable, corrosive, and has a strong, unpleasant odor. Handle under an inert atmosphere. [6]* N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Dimethyl Carbonate (DMC): Flammable liquid. Less toxic than other methylating agents but should still be handled with care. [4]* Toluene: Flammable and toxic. Avoid inhalation.

  • Acid/Base Handling: Both 3M HCl and potassium carbonate can cause irritation or burns. Handle with appropriate care. [7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Stage 1: Low Conversion 1. Insufficient reaction temperature or time.2. Poor quality of sodium thiomethoxide (degraded).3. Presence of moisture in the reaction.1. Increase reaction time or slightly increase temperature (to max 90 °C).2. Use a fresh, sealed bottle of nucleophile.3. Ensure anhydrous solvent and inert atmosphere are used.
Stage 1: Formation of Di-substituted Product 1. Reaction temperature too high.2. Excess of nucleophile used.1. Maintain strict temperature control at 80-85 °C.2. Use a maximum of 1.1 equivalents of sodium thiomethoxide.
Stage 2: Incomplete Methylation 1. Inactive or insufficient base (K₂CO₃).2. Insufficient reaction time.3. Poor quality of thiol intermediate.1. Use freshly dried, powdered K₂CO₃.2. Extend reflux time and continue monitoring by HPLC.3. Ensure the intermediate is pure before starting the reaction.
Difficult Purification Presence of persistent, colored impurities.Consider a charcoal treatment of the organic solution before the final concentration step. Ensure all washes during workup are performed thoroughly.

References

  • Fujisawa, H., & Mukaiyama, T. (2002). Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. Chemical and Pharmaceutical Bulletin, 71(7), 620-623. [Link]

  • Liu, W., Jin, X., & Ma, D. (2023). Assembly of (hetero)aryl thioethers via simple nucleophilic aromatic substitution and Cu-catalyzed coupling reactions with (hetero)aryl chlorides and bromides under mild conditions. Organic & Biomolecular Chemistry. [Link]

  • PubMed. (2023). Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. PubMed. [Link]

  • Royal Society of Chemistry. (2023). Assembly of (hetero)aryl thioethers via simple nucleophilic aromatic substitution and Cu-catalyzed coupling reactions. RSC Publishing. [Link]

  • ACS Green Chemistry Institute. (n.d.). Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Wu, Y., et al. (2019). Gas-Liquid-Solid Three-Phase Catalyzed S-Methylation of Thiophenol with Dimethyl Carbonate in a Fixed. Catalysis Letters. [Link]

  • Nam, P.-C., et al. (2003). Protonation and methylation of thiophenol, thioanisole and their halogenated derivatives: mass spectrometric and computational. International Journal of Mass Spectrometry, 228(1), 151-165. [Link]

  • Shimizu, M., Shimazaki, T., & Hachiya, I. (2009). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 81(2), 431. [Link]

Sources

Validation & Comparative

Technical Characterization Guide: IR Spectroscopy of (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Analyte: (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane CAS: 66794-11-4 (Isomer/Analog Reference) Molecular Formula: C₉H₁₁FS Primary Application: Pharmaceutical intermediate, organosulfur building block.

This guide provides a definitive spectroscopic framework for identifying (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane. Because this specific polysubstituted thioanisole derivative lacks a widely published reference spectrum in open databases, this document utilizes a Comparative Structural Analysis method. We synthesize data from the parent compound (thioanisole), fluorinated analogs, and 1,2,4,5-tetrasubstituted benzene standards to establish a validation protocol.

Structural Analysis & Vibrational Logic

To accurately interpret the IR spectrum, we must deconstruct the molecule into its constituent vibrational oscillators. The interplay between the electron-withdrawing fluorine and the electron-donating methyl/thiomethyl groups creates unique frequency shifts.

Molecular Dissection Diagram

G Molecule (2-Fluoro-4,5-dimethylphenyl) (methyl)sulfane Group_SMe Methylsulfane Group (-S-CH3) Molecule->Group_SMe Group_F Fluoro Substituent (-F) Molecule->Group_F Group_Ring Tetrasubstituted Ring (1,2,4,5-Pattern) Molecule->Group_Ring Band_CH ν(C-H) Aliphatic 2900-2980 cm⁻¹ Group_SMe->Band_CH Dominated by 3x Methyls Band_CS ν(C-S) Stretch 690-750 cm⁻¹ Group_SMe->Band_CS Weak Intensity Band_CF ν(C-F) Stretch 1150-1250 cm⁻¹ (Very Strong) Group_F->Band_CF Diagnostic Marker Band_OOP γ(C-H) OOP Bending Isolated Hydrogens 860-900 cm⁻¹ Group_Ring->Band_OOP Substitution Pattern

Figure 1: Vibrational dissection of the target molecule linking functional groups to expected IR bands.

Characteristic Bands & Diagnostic Windows

The following table summarizes the critical spectral windows. Researchers should prioritize the C-F stretch and Substitution Pattern regions for positive identification.

Table 1: Predicted Characteristic Absorptions
Functional GroupModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Aromatic C-H Stretching (ν)3000 – 3100WeakOften obscured if sample is wet; look for "shoulder" above 3000.
Aliphatic C-H Stretching (ν)2900 – 2980MediumDistinctive: Stronger than typical thioanisole due to 3x Methyl groups (S-Me + 2 Ring-Me).
Aromatic Ring Skeletal (ν C=C)1450 – 1600Med-StrongDoublet or triplet; Fluorine substitution often enhances the 1480-1500 band.
C-F Bond Stretching (ν)1150 – 1250 Very Strong Primary Identifier. Broad, intense band. Distinguishes from non-fluorinated precursors.
C-S Bond Stretching (ν)690 – 720WeakDifficult to see; often overlaps with ring bending.
1,2,4,5-Subst. OOP Bending (γ)860 – 900 StrongFingerprint. Specific to isolated hydrogens at positions 3 and 6.

Comparative Analysis: Target vs. Alternatives

To validate your product, compare your spectrum against these standard profiles. This "differential spectroscopy" approach confirms successful synthesis.

vs. Thioanisole (Parent Compound)
  • Differentiation: Thioanisole lacks the C-F stretch and the methyl bands on the ring.

  • Key Shift: The target molecule will show a massive new band at ~1200 cm⁻¹ (C-F) that is absent in Thioanisole.

  • C-H Region: The target has a higher Aliphatic/Aromatic C-H ratio due to the two additional methyl groups on the ring.

vs. 2-Fluoro-4,5-dimethylaniline (Precursor)

If synthesized via diazotization/thiolation of the aniline:

  • Disappearance: The distinct N-H stretching doublet (3300–3500 cm⁻¹) must be absent .

  • Disappearance: The N-H bending (scissoring) band at ~1620 cm⁻¹ should disappear.

  • Appearance: The C-S stretch (weak, ~700 cm⁻¹) appears, though it is subtle.

vs. 4,5-Dimethyl-2-fluoro-bromobenzene (Precursor)

If synthesized via Lithium-Halogen exchange or coupling:

  • Shift: The C-Br stretch (usually 500–600 cm⁻¹) is replaced by C-S features.

  • Appearance: The S-Methyl C-H stretches (2900 region) appear.

Experimental Protocol: Obtaining a Research-Grade Spectrum

Since this compound is likely a liquid or low-melting solid (based on similar thioanisoles), the Liquid Film (Neat) method is recommended.

Workflow Diagram

Experiment Start Sample Preparation State_Check Physical State Check (Liquid vs Solid) Start->State_Check Path_Liq Liquid/Oil: Neat Film between NaCl/KBr Plates State_Check->Path_Liq Liquid Path_Sol Solid: Dissolve in CCl4 or KBr Pellet State_Check->Path_Sol Solid Scan Acquisition: 16 Scans, 4 cm⁻¹ Res Background: Air/Empty Path Path_Liq->Scan Path_Sol->Scan Process Post-Processing: Baseline Correction Peak Picking Scan->Process Validation Validation: Check 3400 cm⁻¹ (Water?) Check 1700 cm⁻¹ (Solvent?) Process->Validation

Figure 2: Standard Operating Procedure for IR acquisition of organosulfur derivatives.

Step-by-Step Methodology
  • Purification: Ensure the sample is free of solvents (especially acetone or ethyl acetate), as their Carbonyl (C=O) bands at 1700 cm⁻¹ will mask ring overtones. Dry under high vacuum for 1 hour.

  • Background Scan: Collect an air background (empty path) to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O.

  • Sample Loading (Liquid): Place 1 drop of the oil between two polished NaCl or KBr salt plates. Press gently to form a capillary film. Do not overtighten, or the path length will be too thin.

  • Acquisition:

    • Range: 4000 – 600 cm⁻¹[1]

    • Resolution: 4 cm⁻¹

    • Scans: Minimum 16 (32 recommended for noise reduction).

  • Quality Control:

    • Transmittance of the strongest band (likely C-F at 1200 cm⁻¹) should not bottom out (should remain >5% T). If it flatlines at 0%, the film is too thick.

References

  • Thioanisole Spectral Data

    • Xin, J., et al. (2025).[2] "FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives." Chinese Journal of Chemical Physics.

    • Note: This key reference establishes the baseline shifts when Fluorine is added to the Thioanisole core.
  • General IR Interpretation

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. John Wiley & Sons.
    • NIST Chemistry WebBook. "Thioanisole IR Spectrum."

  • Substitution Pattern Data: Varsanyi, G. Assignments for Vibrational Spectra of Seven Hundred Benzene Derivatives. Adam Hilger, 1974. (Authoritative source for "Isolated Hydrogen" bending modes in tetrasubstituted benzenes).

Sources

A Comparative Analysis of the Lipophilicity (LogP) of (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane and its Non-fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the lipophilicity, a critical physicochemical property, of (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane and its non-fluorinated counterparts. Lipophilicity significantly influences a drug's absorption, distribution, metabolism, and excretion (ADME), making its modulation a key strategy in drug design.[1][2]

The Significance of Lipophilicity in Drug Discovery

Lipophilicity, often quantified as the logarithm of the n-octanol/water partition coefficient (LogP), describes a compound's affinity for fatty or non-polar environments.[2] This property is a cornerstone of medicinal chemistry for several reasons:

  • Absorption and Bioavailability: For a drug to be orally active, it must pass through the lipid-rich membranes of the gastrointestinal tract.[1] Adequate lipophilicity is crucial for this absorption.[1][]

  • Distribution: Once in the bloodstream, a drug's ability to penetrate tissues and reach its target site is influenced by its lipophilicity.[]

  • Metabolism and Excretion: Highly lipophilic compounds are more readily metabolized by liver enzymes and can sometimes accumulate in fatty tissues, affecting their duration of action and potential for toxicity.[]

  • Target Binding: The binding pockets of many protein targets are hydrophobic in nature, meaning that a certain degree of lipophilicity can enhance a drug's potency.[]

However, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[4][5] Therefore, medicinal chemists often aim for a balanced lipophilicity within an optimal range, typically a LogP between 0 and 3 for good bioavailability.[5]

Comparative Lipophilicity Data

The following table presents a comparison of the calculated and experimental LogP values for (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane, its non-fluorinated analog, and the parent compound, thioanisole.

CompoundChemical StructureCalculated LogPExperimental LogP
ThioanisoleC₇H₈S2.41[6][7]2.74[8][9]
(4,5-dimethylphenyl)(methyl)sulfaneC₉H₁₂S~3.4Data not available
(2-Fluoro-4,5-dimethylphenyl)(methyl)sulfaneC₉H₁₁FS~3.6Data not available

Analysis: The introduction of two methyl groups to the thioanisole core is expected to significantly increase lipophilicity, as reflected in the higher calculated LogP. The subsequent addition of a fluorine atom is predicted to further increase the LogP. This is a common, though sometimes counterintuitive, effect of fluorination in medicinal chemistry. While fluorine is highly electronegative, its introduction can alter the overall electronic distribution of the molecule, potentially reducing its ability to form hydrogen bonds with water and thereby increasing its preference for the lipid phase.

Experimental Determination of LogP: The Shake-Flask Method

The "shake-flask" method is the gold-standard technique for experimentally determining the LogP of a compound.[10][11] It directly measures the partitioning of a substance between n-octanol and water.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sol Prepare saturated n-octanol and water phases prep_compound Dissolve the test compound in one of the phases mix Combine the two phases in a separatory funnel prep_compound->mix shake Shake vigorously to allow for partitioning equilibrium mix->shake separate Allow the phases to separate shake->separate sample Sample both the aqueous and octanol layers separate->sample analyze Determine the concentration in each phase using a suitable analytical method (e.g., HPLC, UV-Vis) sample->analyze calculate Calculate LogP = log([Compound]octanol / [Compound]aqueous) analyze->calculate

Caption: A schematic of the shake-flask method for LogP determination.

Detailed Protocol:

  • Phase Preparation: Vigorously mix equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD determination) for a prolonged period to ensure mutual saturation.[12][13] Allow the phases to separate completely.

  • Compound Preparation: Accurately weigh the test compound and dissolve it in a known volume of the pre-saturated n-octanol or aqueous phase.

  • Partitioning: In a separatory funnel, combine a precise volume of the compound solution with a precise volume of the other pre-saturated phase.

  • Equilibration: Shake the funnel for a sufficient time to allow the compound to reach equilibrium between the two phases. The required time should be determined empirically.

  • Phase Separation: Allow the funnel to stand undisturbed until a clear separation of the two phases is observed. Centrifugation may be used to break up any emulsions.

  • Concentration Analysis: Carefully withdraw a sample from each phase. Determine the concentration of the compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[12][13]

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[14]

Self-Validating System and Trustworthiness:

To ensure the accuracy and reliability of the results, the following should be considered:

  • Purity of Materials: Use high-purity n-octanol, water, and test compounds.

  • Temperature Control: Maintain a constant temperature throughout the experiment, as partitioning is temperature-dependent.

  • pH Control: For ionizable compounds, the pH of the aqueous phase must be carefully controlled and reported, as the measurement will be of the distribution coefficient (LogD).[15]

  • Replicates: Perform the experiment in triplicate to ensure reproducibility.

  • Reference Standards: Validate the method using compounds with well-established LogP values.[16]

Structural Comparison and the Role of Fluorination

G cluster_parent Parent Compound cluster_analog Non-fluorinated Analog cluster_fluoro Fluorinated Analog parent Thioanisole LogP = 2.74 analog (4,5-dimethylphenyl)(methyl)sulfane Calculated LogP ~ 3.4 parent->analog + 2x CH₃ fluoro (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane Calculated LogP ~ 3.6 analog->fluoro + F

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.